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  • Product: 2,4-Dipropylthiazole
  • CAS: 41981-74-2

Core Science & Biosynthesis

Foundational

The Thiazole Pharmacophore: Mechanistic Insights, Synthetic Workflows, and Biological Validation in Modern Drug Discovery

Executive Summary As a Senior Application Scientist specializing in heterocyclic drug discovery, I have designed this whitepaper to bridge the gap between theoretical pharmacophore design and practical, bench-level execu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic drug discovery, I have designed this whitepaper to bridge the gap between theoretical pharmacophore design and practical, bench-level execution. The 1,3-thiazole moiety—a five-membered heterocyclic ring containing nitrogen and sulfur—is a highly privileged scaffold in medicinal chemistry. It acts as a versatile bioisostere for pyridine and oxazole, offering unique hydrogen-bonding capabilities, fine-tuned lipophilicity, and exceptional metabolic stability. Currently, more than 90 thiazole-containing derivatives are under clinical investigation, and the scaffold is present in over 18 FDA-approved drugs (1)[1]. This guide elucidates the causality behind the thiazole moiety's biological significance, details self-validating synthetic and analytical workflows, and provides a robust framework for your next drug development campaign.

Structural & Electronic Basis for Biological Activity

The biological significance of the thiazole ring stems from its highly specialized electronic distribution. The sulfur atom provides polarizability and lipophilicity, facilitating passive diffusion across lipid bilayers. Conversely, the sp2 -hybridized nitrogen acts as a potent hydrogen-bond acceptor. This dual nature allows thiazole derivatives to engage in deep, highly specific interactions within target proteins. For example, in kinase inhibitors, the thiazole ring frequently mimics the adenine ring of ATP, allowing it to anchor securely into the enzyme's hinge region via hydrogen bonding, while the sulfur atom engages in favorable van der Waals interactions with hydrophobic pocket residues.

Quantitative Efficacy of FDA-Approved Thiazole Therapeutics

To contextualize the clinical power of this moiety, the following table summarizes key quantitative data for representative FDA-approved drugs containing a thiazole core (2)[3].

Drug NameTherapeutic AreaPrimary TargetQuantitative Efficacy (Approx.)Mechanism
Dasatinib Oncology (CML)BCR-ABL Tyrosine KinaseIC 50​ < 1 nMATP-competitive kinase inhibition
Ritonavir Infectious DiseaseHIV-1 ProteaseK i​ ~ 15 pMPeptidomimetic protease inhibition
Cefiderocol AntibacterialPenicillin-Binding ProteinsMIC ≤ 2 µg/mLPeptidoglycan cross-linking arrest
Alpelisib Oncology (Breast)PI3K α IC 50​ ~ 5 nMKinase inhibition
Cobicistat PK EnhancerCYP3A4IC 50​ ~ 30–285 nMCytochrome P450 inhibition

Mechanism of Action: Kinase Inhibition

The most prominent application of the thiazole pharmacophore in modern oncology is its role in tyrosine kinase inhibitors (TKIs). Using Dasatinib as a model, the thiazole ring acts as the primary recognition element within the ATP-binding pocket of the BCR-ABL kinase.

MoA A Thiazole Pharmacophore (e.g., Dasatinib) B BCR-ABL Tyrosine Kinase (ATP-binding pocket) A->B H-bond interaction C Inhibition of Phosphorylation B->C Blocks ATP D Downstream Signaling Arrest (STAT5, ERK, AKT) C->D E Apoptosis of CML Cells D->E

BCR-ABL kinase inhibition pathway by thiazole-based therapeutics.

Experimental Protocols: Synthetic Workflows

The Hantzsch Thiazole Synthesis

The Hantzsch synthesis remains the gold standard for constructing the thiazole core due to its adaptability and high yields, which are critical for structure-activity relationship (SAR) studies (4)[4].

Synthesis S1 1. Reagent Prep (Haloketone + Thioamide) S2 2. Microwave Heating (150°C, 15 min) S1->S2 S3 3. Cyclocondensation & Dehydration S2->S3 S4 4. Neutralization (5% Na2CO3) S3->S4 S5 5. Isolation (Vacuum Filtration) S4->S5

Step-by-step experimental workflow for the Hantzsch thiazole synthesis.

Step-by-Step Methodology & Causality:

  • Reagent Preparation: Combine equimolar amounts of an α -haloketone and a thioamide in a reaction vial.

    • Causality: The thioamide sulfur is highly nucleophilic. It selectively attacks the α -carbon of the haloketone, displacing the halide leaving group to form a critical thioether intermediate.

  • Solvent Selection & Heating: Dissolve the mixture in 1,4-dioxane and subject it to microwave irradiation at 150°C for 15 minutes.

    • Causality: Microwave irradiation provides uniform dielectric heating. This rapidly overcomes the high activation energy required for the subsequent intramolecular cyclization (where the nitrogen attacks the carbonyl carbon), thereby minimizing side-product formation and thermal degradation of sensitive substrates.

  • Dehydration: Allow the cyclized intermediate to undergo spontaneous dehydration.

    • Causality: The thermodynamic driving force for this step is the establishment of the highly stable heteroaromatic thiazole system.

  • Neutralization & Precipitation: Pour the reaction mixture into a beaker containing 20 mL of 5% Na2​CO3​ solution and swirl.

    • Causality: The condensation generates hydrobromic or hydrochloric acid, yielding the thiazole as a water-soluble hydrohalide salt. Alkaline neutralization converts it to the free base. Because the free base is insoluble in the aqueous medium, this drives quantitative precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold distilled water to remove residual inorganic salts.

Note on Green Chemistry: Recent advancements have also validated the synthesis of complex thiazolo[5,4-d]thiazoles using deep eutectic solvents (e.g., L-proline and ethylene glycol) to replace hazardous organic solvents, further optimizing the ecological footprint of these workflows (5)[5].

Experimental Protocols: Biological Validation

To ensure trustworthiness, every synthesized compound must be validated through a self-validating assay system. Below is the protocol for an ATP-competitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay.

Step-by-Step Methodology & Causality:

  • Enzyme Preparation: Incubate recombinant target kinase (e.g., BCR-ABL) with the synthesized thiazole derivative in an assay buffer containing 10 mM MgCl2​ and 1 mM DTT for 15 minutes at room temperature.

    • Causality: MgCl2​ is strictly required to coordinate the ATP molecule within the active site. DTT (Dithiothreitol) maintains the enzyme's critical cysteine residues in a reduced state, preventing non-specific oxidative inactivation that could yield false-positive inhibition data.

  • Substrate Addition: Add a fluorescently labeled peptide substrate and ATP at a concentration equal to its predetermined Km​ value.

    • Causality: Setting the ATP concentration exactly at its Km​ ensures the assay is highly sensitive to competitive inhibitors (like thiazoles) while maintaining a robust signal-to-noise ratio.

  • Reaction & Quenching: Incubate the microplate for 60 minutes at 30°C. Terminate the reaction by adding 20 mM EDTA.

    • Causality: EDTA is a potent chelating agent that sequesters the Mg2+ ions. Stripping this essential cofactor instantly and permanently halts the kinase reaction, allowing for stable batch reading of the plates.

  • Signal Detection: Measure the TR-FRET signal using a microplate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).

    • Causality: TR-FRET utilizes a time delay before measurement, which effectively eliminates short-lived background autofluorescence from the synthetic thiazole compounds. This ensures that the measured signal strictly correlates with actual peptide phosphorylation.

References

  • Petrou, A., et al. "Thiazole Ring—A Biologically Active Scaffold". National Center for Biotechnology Information (PMC). URL:[Link]

  • Zhang, Y., et al. "Application and synthesis of thiazole ring in clinically approved drugs". PubMed. URL:[Link]

  • Dupont, A., et al. "Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture". MDPI. URL:[Link]

Sources

Exploratory

2,4-Dipropylthiazole molecular weight and formula

An In-Depth Technical Guide to 2,4-Dipropylthiazole for Advanced Research Applications Introduction The 1,3-thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry and drug development. Its unique ele...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,4-Dipropylthiazole for Advanced Research Applications

Introduction

The 1,3-thiazole ring is a cornerstone heterocyclic scaffold in medicinal chemistry and drug development. Its unique electronic properties and ability to engage in various biological interactions have established it as a "privileged structure" found in numerous approved drugs and clinical candidates. Compounds featuring a 2,4-disubstituted thiazole core, in particular, have demonstrated a vast spectrum of biological activities, including potent antifungal, anti-trypanosomal, and cell differentiation-modulating properties.[1][2][3]

This technical guide provides a comprehensive overview of 2,4-dipropylthiazole, a specific analogue within this important chemical class. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, characterization, and potential as a foundational molecule for novel therapeutic discovery. We will explore the causality behind synthetic strategies and the self-validating nature of analytical protocols, grounding all claims in authoritative sources.

Core Molecular Profile

2,4-Dipropylthiazole is an aromatic heterocycle characterized by a central thiazole ring substituted with propyl groups at the C2 and C4 positions. Its fundamental identifiers and structural details are summarized below.

IdentifierValueSource
IUPAC Name 2,4-dipropyl-1,3-thiazolePubChem[4]
Molecular Formula C₉H₁₅NSPubChem[4][5][6]
Molecular Weight 169.29 g/mol PubChem[4][5][6]
CAS Number 41981-74-2CAS Common Chemistry[4][6][7]
Canonical SMILES CCCC1=CSC(=N1)CCCCAS Common Chemistry[6]
InChIKey WPDYXNPBUUNZHA-UHFFFAOYSA-NInChI Trust[5][6]

Physicochemical and Computed Properties

The physicochemical profile of a compound is critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The properties for 2,4-dipropylthiazole, computed from established algorithms, provide initial insights into its drug-like potential.

PropertyValueSignificance in Drug Development
XLogP3-AA 3.3Indicates moderate lipophilicity, suggesting potential for good membrane permeability.[4]
Topological Polar Surface Area (TPSA) 41.1 ŲSuggests good potential for oral bioavailability (typically <140 Ų).[4]
Hydrogen Bond Donors 0The absence of donor groups influences solubility and receptor binding interactions.[4]
Hydrogen Bond Acceptors 2The nitrogen and sulfur atoms can act as acceptors, mediating interactions with biological targets.[4]
Rotatable Bond Count 4Provides a degree of conformational flexibility, which can be advantageous for fitting into a binding pocket.[4]

Synthesis and Purification: A Mechanistic Approach

The synthesis of 2,4-disubstituted thiazoles is well-established, with the Hantzsch thiazole synthesis being a primary and highly reliable method.[2] This reaction is favored for its operational simplicity and the general availability of the requisite starting materials. It involves the cyclocondensation of an α-haloketone with a thioamide.

Proposed Synthetic Workflow

The logical and most direct pathway to 2,4-dipropylthiazole via the Hantzsch synthesis involves the reaction between thiobutyramide and 4-bromo-3-heptanone . The thioamide provides the N1, C2, and S atoms, while the α-haloketone supplies the C4, C5, and the associated substituent.

Hantzsch_Synthesis Thiobutyramide Thiobutyramide (C4H9NS) ReactionVessel Reaction (Ethanol, Reflux) Thiobutyramide->ReactionVessel Haloketone 4-Bromo-3-heptanone (C7H13BrO) Haloketone->ReactionVessel Intermediate Cyclocondensation Intermediate ReactionVessel->Intermediate Hantzsch Reaction Product_Crude Crude 2,4-Dipropylthiazole Intermediate->Product_Crude Purification Purification (Column Chromatography) Product_Crude->Purification Product_Pure Pure 2,4-Dipropylthiazole (C9H15NS) Purification->Product_Pure Characterization

Caption: Proposed Hantzsch synthesis workflow for 2,4-dipropylthiazole.

Experimental Protocol: Hantzsch Synthesis

This protocol is a self-validating system; successful synthesis and purification should yield a product whose analytical data (NMR, MS) confirms the target structure.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiobutyramide (1.0 eq) in absolute ethanol (approx. 0.2 M concentration).

  • Initiation of Reaction: To the stirring solution, add 4-bromo-3-heptanone (1.0 eq) dropwise at room temperature. Causality: The α-haloketone is the electrophile, and the sulfur of the thioamide is the nucleophile. The dropwise addition controls any initial exotherm.

  • Cyclocondensation: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Allow the mixture to cool to room temperature.

    • Neutralize the resulting hydrobromide salt by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude oil using silica gel column chromatography. Expertise Insight: A solvent system of hexane and ethyl acetate (e.g., starting at 98:2) is appropriate, with the polarity gradually increasing. The less polar product will elute, leaving more polar impurities on the column.

  • Final Product: Collect the pure fractions as indicated by TLC, combine, and remove the solvent in vacuo to yield 2,4-dipropylthiazole as a clear oil.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. While public databases lack experimental spectra for 2,4-dipropylthiazole, the expected analytical signatures can be reliably predicted based on its structure.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • A singlet in the aromatic region (δ ≈ 6.8-7.2 ppm) corresponding to the C5-proton of the thiazole ring.

    • Two distinct triplets (δ ≈ 2.8-3.2 ppm) for the two -CH₂- groups directly attached to the thiazole ring (at C2 and C4).

    • Multiplets in the upfield region (δ ≈ 1.5-1.9 ppm) for the middle -CH₂- groups of the propyl chains.

    • Two distinct triplets (δ ≈ 0.9-1.1 ppm) for the terminal -CH₃ groups of the propyl chains.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Three signals in the aromatic/heteroaromatic region for the C2, C4, and C5 carbons of the thiazole ring (δ ≈ 110-170 ppm).

    • Four distinct signals in the aliphatic region (δ ≈ 13-40 ppm) corresponding to the six carbons of the two propyl chains.

  • MS (Mass Spectrometry):

    • The primary validation is the observation of the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺.

    • Exact Mass: 169.0925 g/mol .[4]

    • Expected [M+H]⁺: m/z ≈ 170.1003.

Relevance and Applications in Drug Development

While specific biological data for 2,4-dipropylthiazole is scarce in the literature, the broader class of 2,4-disubstituted thiazoles serves as a powerful proxy for its potential. Research has shown that molecules with this core structure are versatile pharmacophores.[8][9]

  • Antifungal Agents: Thiazole derivatives have been synthesized and shown to possess potent anti-Candida activity, a critical area of research given the rise of drug-resistant fungal infections.[1] The lipophilic nature of the propyl chains in 2,4-dipropylthiazole could enhance membrane interaction, a key aspect for antifungal efficacy.

  • Modulators of Cellular Development: Studies have demonstrated that 2,4-disubstituted thiazoles can regulate cellular differentiation processes, including neurite formation, with activity comparable to established agents like all-trans-retinoic acid (ATRA).[3] This highlights their potential in regenerative medicine and oncology.

  • Scaffold for Library Synthesis: For drug development professionals, 2,4-dipropylthiazole represents a valuable starting point or fragment for library synthesis. The propyl chains can be further functionalized, or the C5 position of the thiazole ring can be modified to explore structure-activity relationships (SAR) and optimize for potency and selectivity against a specific biological target.

Conclusion

2,4-Dipropylthiazole, defined by its molecular formula C₉H₁₅NS and molecular weight of 169.29 g/mol , is more than a simple chemical entity.[4][5][6] It is a member of the privileged 2,4-disubstituted thiazole family, a class of compounds with significant, demonstrated potential in medicinal chemistry. Its straightforward synthesis via the Hantzsch reaction allows for accessible production, and its structure provides a versatile platform for the development of novel therapeutics. This guide provides the foundational knowledge for researchers to synthesize, characterize, and ultimately leverage 2,4-dipropylthiazole in advanced drug discovery and development programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 588182, 2,4-Dipropylthiazole. PubChem. [Link]

  • Global Substance Registration System (GSRS). 2,4-DIPROPYLTHIAZOLE. GSRS. [Link]

  • CAS Common Chemistry (n.d.). 2,4-Dipropylthiazole. CAS, a division of the American Chemical Society. [Link]

  • National Center for Advancing Translational Sciences (NCATS). 2,4-DIPROPYLTHIAZOLE. Inxight Drugs. [Link]

  • FooDB (2010). Showing Compound 2,4-Diethyl-5-propylthiazole (FDB019775). FooDB. [Link]

  • FooDB (2010). Showing Compound 2,4-Dipropylthiazole (FDB019794). FooDB. [Link]

  • Université du Luxembourg (2026). 2,4-dipropylthiazole (C9H15NS). PubChemLite. [Link]

  • Bîcu, E., et al. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. MDPI. [Link]

  • Gourneni, N., et al. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. PMC. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 616975, 2,4-Diphenylthiazole. PubChem. [Link]

  • An, T. N. M., & Lee, K. D. (2014). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. ResearchGate. [Link]

  • Pendiukh, V. V., et al. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. ChemRxiv. [Link]

  • Pires, E., et al. (2015). Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development. Organic & Biomolecular Chemistry. [Link]

Sources

Foundational

Beyond the Olfactory: The Chemical and Pharmacological Landscape of 2,4-Dipropylthiazole and Its Analogues

Executive Summary 2,4-Dipropylthiazole is a heteroaromatic compound historically classified within the flavor and fragrance industry due to its potent organoleptic properties. However, the 2,4-dialkylthiazole scaffold re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dipropylthiazole is a heteroaromatic compound historically classified within the flavor and fragrance industry due to its potent organoleptic properties. However, the 2,4-dialkylthiazole scaffold represents a highly versatile pharmacophore. By manipulating the alkyl chains, substituting the heterocyclic core (e.g., thiadiazoles), or fusing the ring system (e.g., thiazolo-pyrimidines), researchers have developed a vast library of biologically active analogues. This technical guide explores the physicochemical profiling, advanced medicinal applications, and self-validating synthetic methodologies of 2,4-dipropylthiazole and its structural relatives.

Structural Chemistry & Physicochemical Profiling

At its core, 2,4-dipropylthiazole (C9H15NS) consists of a 1,3-thiazole ring substituted at the C2 and C4 positions with hydrophobic propyl chains[1]. The electron-rich nature of the thiazole ring, combined with the lipophilicity of the propyl groups, dictates its behavior in both biological and environmental matrices.

In flavor chemistry, the length and position of these alkyl chains directly control the molecule's volatility and receptor pocket fit. 2,4-Dipropylthiazole exhibits a sweet, fruity profile with an exceptionally low odor threshold of 0.026 ppb[2]. The causality here is rooted in hydrophobic interactions: the dual propyl chains perfectly anchor the molecule within the hydrophobic clefts of specific olfactory receptors, whereas removing one chain (e.g., 4-propylthiazole) drastically increases the threshold to 300.0 ppb, reducing receptor affinity[2].

Medicinal Chemistry: From Flavor to Advanced Pharmacophores

The true value of the 2,4-disubstituted thiazole core lies in its ability to act as a bioisostere for various aromatic systems in drug design.

Isosteric Replacement: Thiadiazole Kinase Inhibitors

Replacing the C=C bond of the thiazole ring with a nitrogen atom yields 1,2,3-thiadiazoles. Structure-activity relationship (SAR) studies have identified analogues such as 4,5-dipropyl-1,2,3-thiadiazole as potent inhibitors of the VEGFR-2/KDR kinase[3]. The causality of this modification lies in the Molecular Electrostatic Potential Surface (MESP): the additional nitrogen alters the electron density, creating a preferential site for nucleophilic attack and enhancing hydrogen-bonding interactions within the kinase hinge region[3].

Fused Ring Systems: Thiazolo[4,5-d]pyrimidine CRF1 Antagonists

Incorporating a dipropylamino group into a fused thiazole system yields robust Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists, which are critical targets for stress-related disorders[4]. The dipropylamino moiety provides the exact steric bulk required to lock the compound into the allosteric binding site of the CRF1 GPCR. Representative compounds in this class have demonstrated log IC50 values as low as −8.22, outperforming standard antagonists like antalarmin[4].

Monocyclic Adenosine Receptor Antagonists

Thiazole and thiadiazole analogues also serve as highly selective Adenosine A1 and A3 receptor antagonists[5]. SAR insights reveal a specific interaction between the adenosine receptors and the region of high electron density positioned between the thiazole ring and adjacent aryl/pyridyl substituents, dictating binding affinity in the micromolar range[5].

Quantitative Data Summary

Table 1: Physicochemical and Pharmacological Profiling of Thiazole/Thiadiazole Analogues

Compound / ScaffoldStructural ModificationPrimary ApplicationKey Metric / Property
2,4-Dipropylthiazole Baseline 2,4-dialkyl coreFlavor & FragranceOdor Threshold: 0.026 ppb
4-Propylthiazole Loss of C2-propyl groupFlavor & FragranceOdor Threshold: 300.0 ppb
4,5-Dipropyl-1,2,3-thiadiazole N-substitution at C3Oncology (Kinase Inhibitor)Target: VEGFR-2/KDR
Dipropylamino-thiazolo[4,5-d]pyrimidine Fused pyrimidine + dipropylaminoNeuropharmacologylog IC50: up to -8.22

Self-Validating Synthetic Methodology: Modified Hantzsch Cyclization

To synthesize 2,4-disubstituted thiazoles (such as 2,4-dipropylthiazole), a modified Hantzsch cyclization is the industry standard. The following protocol is designed as a self-validating system, ensuring that each step confirms the success of the previous one.

Step 1: Thioamide Formation
  • Procedure: React butyramide with Lawesson's reagent in anhydrous toluene at 80°C for 4 hours.

  • Causality: Lawesson's reagent is chosen over traditional Phosphorus Pentasulfide (P2S5) because it facilitates thionation at lower temperatures and with higher regioselectivity. This prevents the formation of complex oligomeric sulfur byproducts, making downstream purification significantly easier and improving overall yield.

Step 2: Cyclocondensation
  • Procedure: Dissolve the resulting butyrothioamide and 1-chloro-2-hexanone (1:1.1 molar ratio) in absolute ethanol. Reflux the mixture at 78°C for 6 hours.

  • Causality: Ethanol possesses an ideal dielectric constant to solvate both the highly polar thioamide and the relatively non-polar α -haloketone. The boiling point of ethanol (78°C) provides the exact thermal energy required to overcome the activation barrier for the final cyclodehydration step without causing thermal degradation of the newly formed heteroaromatic ring.

Step 3: System Validation (The Checkpoints)

To guarantee the integrity of the synthesis, the protocol relies on three self-validating analytical checkpoints:

  • Reaction Monitoring (TLC): The complete disappearance of the 1-chloro-2-hexanone spot (visualized via KMnO4 stain) confirms the nucleophilic attack of the sulfur atom is complete.

  • Mass Confirmation (LC-MS): The presence of the [M+H]^+^ molecular ion at m/z 170.1 confirms the correct molecular weight of 2,4-dipropylthiazole[6].

  • Structural Verification (^1^H NMR): The diagnostic appearance of a sharp singlet around δ 6.7 - 6.9 ppm corresponding to the isolated C5 proton of the thiazole ring definitively proves that cyclization and dehydration have occurred successfully.

Mechanistic Visualization

The diagram below illustrates the pharmacological mechanism of action for the fused thiazolo-pyrimidine analogues acting on the CRF1 receptor pathway.

G CRF Corticotropin-Releasing Factor (CRF) CRF1R CRF1 Receptor (GPCR) CRF->CRF1R Activates Antagonist Thiazolo-pyrimidine Analogue (Antagonist) Antagonist->CRF1R Blocks Gs Gs Protein CRF1R->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Elevation AC->cAMP Produces PKA PKA Activation cAMP->PKA Activates Stress Stress Response (HPA Axis) PKA->Stress Gene Transcription

Figure 1: CRF1 receptor signaling pathway modulated by thiazolo-pyrimidine analogues.

References

  • Title: Structural investigation, drug likeness scoring and structure activity/property relationships applied on 1,2,3-thiadiazole derivatives, with kinase inhibitors activity Source: ResearchGate URL: 3

  • Title: 2,4-Dipropylthiazole | C9H15NS | CID 588182 Source: PubChem - NIH URL: 1

  • Title: 2,4-dipropylthiazole (C9H15NS) Source: PubChemLite URL: 6

  • Title: Design, Synthesis, and Biological Evaluations of Novel Thiazolo[4,5-d]pyrimidine Corticotropin Releasing Factor (CRF) Receptor Antagonists Source: MDPI URL: 4

  • Title: Thiazole and Thiadiazole Analogues as a Novel Class of Adenosine Receptor Antagonists Source: ResearchGate URL: 5

  • Title: Odour Threshold Values Compilation 2011 Source: Scribd URL: 2

Sources

Exploratory

Engineering the Future of Medicinal Chemistry: Strategic Research Vectors for Novel Thiazole Derivatives

Executive Summary The 1,3-thiazole scaffold remains one of the most privileged heterocyclic motifs in modern drug discovery. Characterized by a five-membered ring containing an electron-donating sulfur atom and an electr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-thiazole scaffold remains one of the most privileged heterocyclic motifs in modern drug discovery. Characterized by a five-membered ring containing an electron-donating sulfur atom and an electron-accepting nitrogen atom, thiazole derivatives exhibit profound physicochemical stability and unique spatial geometries[1]. As a Senior Application Scientist, I have observed that the true value of the thiazole ring lies not just in its intrinsic bioactivity, but in its utility as a rigid, bioisosteric linker that can lock molecules into active conformations. This technical whitepaper explores the causality behind thiazole's efficacy, outlines two primary research vectors (antimicrobial resistance and oncology), and provides self-validating experimental protocols for the synthesis and biological screening of these novel derivatives.

The Physicochemical Causality of Thiazole's Bioactivity

The biological ubiquity of thiazole is not coincidental; it is deeply rooted in its electronic and structural properties. The presence of both a hydrogen-bond acceptor (nitrogen) and a highly polarizable heteroatom (sulfur) allows thiazole to participate in diverse intermolecular interactions, including π−π stacking, hydrogen bonding, and dipole-dipole interactions within target protein pockets[1].

Furthermore, the thiazole nucleus imparts an amphiphilic character to its derivatives. This balance of hydrophilic and hydrophobic properties is the primary causal factor that enables these molecules to readily permeate lipid bilayers—a critical requirement for both antibacterial efficacy (penetrating bacterial cell walls) and systemic anticancer applications[1],[2].

Research Vector I: Overcoming Antimicrobial Resistance (AMR)

Antimicrobial resistance (AMR) is a critical global health threat. Traditional antibiotics are failing due to target mutation and efflux pump overexpression. Thiazole derivatives bypass these resistance mechanisms by acting as amphiphilic membrane disruptors or by targeting highly conserved bacterial enzymes such as DNA gyrase and Mur ligases[1],[2].

Recent structural modifications, such as the synthesis of trichloro-phenyl thiazoles and sulfathiazole analogs, have yielded compounds with broad-spectrum activity against both Gram-positive and Gram-negative pathogens[1],[3]. The amphiphilic nature of these hybrids facilitates their embedment into the bacterial cell membrane, leading to depolarization and cell death[1].

Table 1: Antimicrobial Efficacy of Recent Thiazole Derivatives
Compound ClassTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
Trichloro-phenyl thiazoleS. aureus, E. coliSignificant broad-spectrum inhibition[1]
Thiazole-chalcone (Compound 43a)S. aureus, E. coli16.1 µM[3]
Thiazole-chalcone (Compound 43c)B. subtilis28.8 µM[3]
Thiazole-chalcone (Compound 43b)Candida albicans16.2 µM[3]

Research Vector II: Oncology and Tubulin Polymerization Inhibition

In oncology, the thiazole ring is frequently utilized to overcome the limitations of existing chemotherapeutics. A prime example is the development of Combretastatin A-4 (CA-4) analogs. CA-4 is a potent tubulin polymerization inhibitor, but its active cis-stilbene double bond is highly prone to isomerizing into the inactive trans-form under physiological conditions.

By replacing the olefinic bridge with a rigid 1,3-thiazole ring, researchers can permanently lock the molecule into the required cis-conformation[4],[5]. This structural rigidity ensures that the molecule fits perfectly into the colchicine-binding site of α/β -tubulin heterodimers, preventing microtubule assembly, arresting the cell cycle at the G2/M phase, and ultimately inducing apoptosis[6],[4].

TubulinPathway Thiazole Thiazole Derivative (Colchicine-site Binder) Tubulin α/β-Tubulin Heterodimers Thiazole->Tubulin Binds to Microtubule Microtubule Assembly (Blocked) Tubulin->Microtubule Inhibits polymerization CellCycle G2/M Phase Arrest Microtubule->CellCycle Triggers Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Induces

Mechanism of thiazole-induced tubulin polymerization inhibition and apoptosis.

Table 2: Antiproliferative and Tubulin Inhibitory Activity of Thiazole Hybrids
Compound DesignationHybrid TypeCancer Cell Line (IC50 / GI50)Tubulin Inhibition (IC50)Reference
Compound 5bThiazole-NaphthaleneMCF-7: 0.48 µM | A549: 0.97 µM3.30 µM[6]
Compound 2eThiazole-ChalconeOvar-3: 1.55 µM | MDA-MB-468: 2.95 µM7.78 µM[4]
Compound 7cThiazole-2-acetamideHepG2 / MCF-7: Highly active2.00 µM[5]

Standardized Experimental Methodologies

To ensure reproducibility and trustworthiness, the following protocols have been designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a built-in validation checkpoint.

Protocol 1: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazoles

The Hantzsch synthesis remains the gold standard for constructing the thiazole core.

  • Reagent Preparation: Dissolve equimolar amounts of an α -bromoketone and a substituted thiourea in anhydrous ethanol.

    • Causality: Anhydrous conditions are critical to prevent the unwanted aqueous hydrolysis of the highly reactive α -bromoketone precursor.

  • Reaction Execution: Subject the reaction mixture to microwave irradiation (80°C, 150 W) for 10-15 minutes.

    • Causality: Microwave heating provides uniform, rapid energy distribution, accelerating the nucleophilic attack of the thiourea sulfur on the α -carbon, followed by rapid cyclization, while minimizing thermal degradation[7].

  • In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is deemed complete only when the starting α -bromoketone spot is entirely consumed.

  • Workup: Pour the mixture into ice-cold water and neutralize with 10% Na2​CO3​ .

    • Causality: Neutralization deprotonates the intermediate thiazolium salt, forcing the free base product to precipitate out of the aqueous solution.

  • Purification & Characterization: Recrystallize the crude product from hot ethanol. Validate the structural integrity via 1H -NMR by confirming the presence of the diagnostic thiazole C5 proton singlet at δ 7.0–7.5 ppm.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay quantifies the ability of the synthesized thiazole to inhibit microtubule formation.

  • Preparation: Thaw porcine brain tubulin (>99% purity) on ice. Dilute to 3 mg/mL in Polymerization Buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10 µM of a fluorescent reporter (e.g., DAPI).

    • Causality: GTP is absolutely essential as it provides the thermodynamic energy required for the α/β -tubulin heterodimers to assemble into polymers.

  • Compound Addition: Add the synthesized thiazole derivative (dissolved in DMSO) to the test wells.

    • Self-Validation Checkpoint: You must include a vehicle control (0.5% DMSO) to establish the baseline polymerization rate, and a positive control (e.g., 5 µM Colchicine or CA-4) to validate the assay's sensitivity and dynamic range.

  • Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) continuously for 60 minutes.

    • Causality: The increase in fluorescent signal directly correlates with the enhancement caused by the reporter dye binding to the newly formed microtubule polymers. A successful inhibitor will flatline this curve.

  • Data Analysis: Calculate the IC50​ by plotting the maximum velocity ( Vmax​ ) of polymerization against the log concentration of the thiazole inhibitor.

Workflow Design Rational Drug Design (In Silico Docking) Synthesis Hantzsch Thiazole Synthesis Design->Synthesis Guides Purification Purification & Characterization (NMR) Synthesis->Purification Yields crude InVitro In Vitro Screening (MTT / MIC Assays) Purification->InVitro Provides pure compound Lead Lead Optimization InVitro->Lead Identifies hits Lead->Design Feedback loop

Iterative workflow for the synthesis and biological screening of thiazole derivatives.

Conclusion

The thiazole scaffold is far more than a structural placeholder; it is a dynamic, functional moiety that dictates the pharmacokinetic and pharmacodynamic fate of a drug. Whether leveraged for its amphiphilic membrane-disrupting properties in the fight against AMR[1],[2], or utilized as a rigid conformational lock to inhibit tubulin polymerization in oncology[6],[4], thiazole derivatives represent a highly fertile ground for next-generation drug discovery. By adhering to the rationally designed, self-validating workflows outlined in this guide, researchers can systematically unlock the therapeutic potential of these remarkable heterocycles.

References

  • The Potential of Thiazole Derivatives as Antimicrobial Agents Source: MDPI URL
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update Source: Journal of Chemical Reviews URL
  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors Source: Taylor & Francis URL
  • Source: PMC (PubMed Central)
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties Source: Frontiers URL
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors Source: ACS Publications URL

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Analytical Workflows for 2,4-Dipropylthiazole

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2,4-Dipropylthiazole (CAS: 41981-74-2) Executive Summary Thiazole derivatives serve as critical scaffolds in both medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2,4-Dipropylthiazole (CAS: 41981-74-2)

Executive Summary

Thiazole derivatives serve as critical scaffolds in both medicinal chemistry and flavor science. Specifically, 2,4-Dipropylthiazole is a dialkyl-substituted heterocyclic compound recognized for its distinct organoleptic properties and its utility as a building block in pharmaceutical development. Due to its lipophilicity, volatility, and specific reactivity profiles, rigorous safety and handling protocols are required to maintain chemical integrity and protect laboratory personnel. This guide provides a comprehensive, self-validating framework for the physicochemical profiling, mechanistic toxicology, and experimental handling of 2,4-Dipropylthiazole.

Physicochemical Profiling & Hazard Assessment

Understanding the baseline properties of 2,4-Dipropylthiazole is the first step in predicting its behavior in biological assays and analytical instruments. The data below is aggregated from authoritative databases to establish a reliable foundation for experimental design.

Table 1: Physicochemical and Identification Data

Property / IdentifierValue / DescriptionSource
CAS Registry Number 41981-74-2
PubChem CID 588182
FDA UNII 5DL7FMZ2NZ
Molecular Formula C9H15NSComputed
Molecular Weight 169.29 g/mol Computed
Physical State Liquid (at standard temperature and pressure)Empirical

Hazard Classification: Like many low-molecular-weight alkylthiazoles, 2,4-Dipropylthiazole is classified as a combustible liquid. It poses risks of skin irritation (Category 2) and serious eye irritation (Category 2A). Its volatility necessitates strict inhalation controls to prevent respiratory tract irritation (STOT SE 3).

Mechanistic Toxicology & Exposure Pathways

In drug development and toxicological assessments, the metabolic fate of the thiazole ring dictates its safety profile. Alkylthiazoles undergo hepatic biotransformation primarily mediated by Cytochrome P450 (CYP) enzymes.

Causality in Toxicity: The electron-rich nature of the thiazole ring makes it susceptible to epoxidation by CYP450. This forms a transient, electrophilic reactive intermediate. If cellular glutathione (GSH) levels are depleted, these electrophiles can covalently bind to nucleophilic residues (e.g., cysteine, lysine) on cellular proteins, leading to cytotoxicity. Therefore, in vitro assays utilizing 2,4-Dipropylthiazole must account for metabolic activation when assessing cellular viability.

Pathway T 2,4-Dipropylthiazole (Parent Compound) CYP CYP450 Oxidation (Hepatic Metabolism) T->CYP RI Reactive Epoxide Intermediate CYP->RI GSH Glutathione (GSH) Conjugation RI->GSH Detoxification TOX Protein Adduction (Cytotoxicity) RI->TOX GSH Depletion EXC Excretion via Mercapturic Acid GSH->EXC

Caption: Hepatic biotransformation pathway of 2,4-Dipropylthiazole highlighting potential toxicity.

Rigorous Handling & Storage Protocols

To ensure the integrity of 2,4-Dipropylthiazole and protect personnel, a self-validating handling system must be implemented. Every protocol step is designed to mitigate a specific physicochemical vulnerability of the compound.

  • Engineering Controls: All manipulations of the neat liquid must occur within a Class II Type B2 biological safety cabinet or a standard chemical fume hood.

    • Causality: The compound's volatility means vapor concentrations can rapidly exceed occupational exposure limits in unventilated spaces, leading to olfactory fatigue and respiratory irritation.

  • Storage Conditions: Store in amber glass vials sealed with PTFE-lined caps at 4°C.

    • Causality: Amber glass prevents UV-induced photo-oxidation of the propyl side chains. Furthermore, PTFE (Polytetrafluoroethylene) liners are mandatory because the highly lipophilic thiazole will rapidly degrade and leach plasticizers out of standard rubber or silicone septa, contaminating the sample.

  • Inert Atmosphere: Purge the headspace of the storage vessel with Nitrogen (N2) or Argon (Ar) before sealing.

    • Causality: Displacing oxygen prevents the slow oxidative degradation of the sulfur atom in the thiazole ring, ensuring batch-to-batch analytical reproducibility over long-term storage.

Experimental Workflow: GC-MS Preparation and Analysis

When utilizing 2,4-Dipropylthiazole as a standard in flavor profiling or pharmacokinetic studies, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for quantification.

Step-by-Step Methodology:

  • Solvent Selection: Select anhydrous dichloromethane (DCM) or high-purity ethanol as the diluent.

    • Causality: With an estimated LogP of >3.0, 2,4-Dipropylthiazole is highly hydrophobic. Using a non-polar or moderately polar organic solvent ensures complete solvation and prevents micelle formation or phase separation during injection.

  • Stock Solution Preparation: Gravimetrically weigh 10.0 mg of 2,4-Dipropylthiazole using a microbalance. Dissolve in 10.0 mL of DCM to yield a 1.0 mg/mL stock. Perform this in a pre-chilled volumetric flask.

    • Causality: Chilling the flask minimizes evaporative loss of the volatile analyte during the transfer process, ensuring the gravimetric accuracy translates to volumetric accuracy.

  • Serial Dilution: Prepare working standards (e.g., 1–100 µg/mL) using calibrated positive-displacement pipettes.

    • Causality: Positive-displacement pipettes are required because the high vapor pressure and low surface tension of organic solvents like DCM cause standard air-displacement pipettes to drip, leading to inaccurate dosing.

  • Instrumental Analysis: Inject 1.0 µL into the GC-MS equipped with a non-polar capillary column (e.g., HP-5MS). Set the injector temperature to 250°C.

    • Causality: A non-polar column stationary phase (5% phenyl, 95% dimethylpolysiloxane) perfectly matches the non-polar nature of the dialkylthiazole, yielding sharp, symmetrical peaks without tailing.

GCMS_Workflow A Gravimetric Weighing B Solvation in DCM (Chilled Flask) A->B C Positive-Displacement Dilution B->C D GC-MS Injection (HP-5MS Column) C->D E Data Acquisition (m/z 169.29) D->E

Caption: Experimental workflow for the preparation and GC-MS analysis of 2,4-Dipropylthiazole.

Emergency Response & Decontamination

A self-validating safety protocol requires pre-planned failure modes.

  • Spill Response: In the event of a spill, do not use water.

    • Causality: Because the compound is immiscible with water, aqueous cleaning will only spread the contaminant and increase the surface area for volatilization. Instead, absorb the spill with inert materials (e.g., vermiculite or sand) and sweep into a designated hazardous waste container.

  • Skin Contact: Wash immediately with copious amounts of soap and water.

    • Causality: Soap acts as a surfactant to emulsify the lipophilic thiazole, lifting it from the lipid bilayer of the stratum corneum before it can penetrate and cause deep tissue irritation.

References

  • National Center for Biotechnology Information. "2,4-Dipropylthiazole" PubChem Compound Summary for CID 588182. Available at:[Link][1]

  • American Chemical Society. "2,4-Dipropylthiazole" CAS Common Chemistry. Available at:[Link][2]

  • U.S. Food and Drug Administration. "2,4-DIPROPYLTHIAZOLE" Global Substance Registration System (GSRS). Available at:[Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 2,4-Dipropylthiazole via Hantzsch Cyclocondensation

Strategic Context & Overview The 1,3-thiazole moiety is a privileged scaffold in medicinal chemistry and agrochemical development, frequently serving as a bioisostere for pyridine or oxazole rings. Specifically, 2,4-dial...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Overview

The 1,3-thiazole moiety is a privileged scaffold in medicinal chemistry and agrochemical development, frequently serving as a bioisostere for pyridine or oxazole rings. Specifically, 2,4-dialkylthiazoles like 2,4-dipropylthiazole are highly valued for their lipophilic properties, which can significantly enhance the membrane permeability and pharmacokinetic profiles of target drug candidates.

This application note provides a comprehensive, field-validated protocol for the synthesis of 2,4-dipropylthiazole. By leveraging the classic Hantzsch Thiazole Synthesis [1], we utilize butanethioamide (butyrothioamide) and 1-bromo-2-pentanone as precursors. This guide moves beyond standard procedures by detailing the mechanistic causality behind each experimental choice, ensuring a robust and self-validating workflow for bench scientists.

Mechanistic Causality & Reaction Dynamics

To achieve high yields and minimize side products, it is critical to understand the thermodynamic and kinetic drivers of the Hantzsch cyclocondensation[1][2]. The reaction between butanethioamide and 1-bromo-2-pentanone proceeds through three distinct phases:

  • Regioselective SN2 Attack: The sulfur atom of butanethioamide is highly polarizable and acts as a "soft" nucleophile. It preferentially attacks the "soft" electrophilic α -carbon (C1) of 1-bromo-2-pentanone. Bromide is chosen over chloride as the leaving group because its weaker carbon-halogen bond lowers the activation energy for this initial alkylation, allowing the reaction to proceed smoothly without excessive heating[2].

  • Intramolecular Cyclization: Once the S-alkylated thioimidate intermediate forms, the nitrogen atom (now positioned favorably) undergoes an intramolecular nucleophilic attack on the highly electrophilic carbonyl carbon (C2) of the ketone, forming a 5-membered hydroxythiazoline intermediate.

  • Dehydration & Aromatization: The system is thermodynamically driven toward aromatization. Under mild heating, the intermediate spontaneously dehydrates (losing H2​O ), yielding the highly stable aromatic 2,4-dipropylthiazole ring. Because HBr is a byproduct, the product initially forms as a hydrobromide salt, necessitating a basic workup.

Pathway N1 Butanethioamide + 1-Bromo-2-pentanone N2 S-Alkylated Thioimidate N1->N2 SN2 Attack (-HBr) N3 Hydroxythiazoline Intermediate N2->N3 Cyclization N4 2,4-Dipropylthiazole (Aromatic Target) N3->N4 Dehydration (-H2O)

Fig 1: Mechanistic workflow of the Hantzsch synthesis for 2,4-dipropylthiazole.

Experimental Protocol: A Self-Validating System

This protocol is designed with built-in validation steps (visual cues and TLC monitoring) to ensure the chemist can verify the reaction's progress in real-time.

Reagents & Equipment
  • Butanethioamide (Thiobutyramide): 1.0 equivalent (10 mmol, 1.03 g)

  • 1-Bromo-2-pentanone: 1.05 equivalents (10.5 mmol, 1.73 g) (Note: Lachrymator, handle in fume hood)

  • Solvent: Anhydrous Ethanol (20 mL)

  • Workup Reagents: 5% Aqueous Na2​CO3​ solution, Ethyl Acetate (EtOAc), Brine, Anhydrous MgSO4​ .

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology

Step 1: Initiation and Alkylation

  • Charge the 50 mL round-bottom flask with butanethioamide (1.03 g) and dissolve in 20 mL of anhydrous ethanol. Stir at room temperature until fully dissolved.

  • Causality Check: Add 1-bromo-2-pentanone (1.73 g) dropwise over 5 minutes. Dropwise addition is critical to control the initial exothermic SN2 reaction and prevent the α -haloketone from undergoing base-catalyzed self-condensation or degradation.

Step 2: Cyclization and Dehydration 3. Attach the reflux condenser and heat the reaction mixture to 75–80 °C (reflux) for 2 hours. 4. Self-Validation: The solution will typically transition from pale yellow to a deeper amber. Monitor the reaction via TLC (Hexane:EtOAc 4:1). The disappearance of the UV-active haloketone spot and the emergence of a new, highly UV-active lower-Rf spot indicates the formation of the thiazole hydrobromide salt.

Step 3: Neutralization and Workup 5. Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove ~70% of the ethanol. 6. Causality Check: Pour the concentrated residue into a beaker containing 30 mL of ice-cold 5% Na2​CO3​ solution. Why? The product exists as 2,4-dipropylthiazolium bromide. The mild base neutralizes the HBr , liberating the lipophilic free base (2,4-dipropylthiazole) and driving it out of the aqueous phase[1]. 7. Extract the aqueous mixture with Ethyl Acetate (3 × 20 mL). 8. Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the crude product as an oil.

Step 4: Purification 9. Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc gradient 95:5 to 90:10) to afford pure 2,4-dipropylthiazole.

Quantitative Optimization Data

To provide field-proven insights, the following table summarizes the optimization parameters for this specific synthesis. Ethanol under reflux provides the optimal balance of reagent solubility, proton-transfer facilitation, and yield.

Solvent SystemTemperature (°C)Time (h)Isolated Yield (%)Mechanistic & Practical Observations
Ethanol (Anhydrous) 78 (Reflux) 2.0 86% Optimal. Protic solvent stabilizes the leaving bromide and facilitates the dehydration step.
DMF1001.568%Lower yield. High temperatures led to partial degradation of the α -haloketone.
THF65 (Reflux)4.555%Sluggish reaction. Lower boiling point failed to provide sufficient energy for rapid dehydration.
Solvent-Free (Neat)800.581%Fast and green, but the exotherm is highly challenging to control at larger scales.

Analytical Validation Parameters

To ensure absolute trustworthiness of the synthesized batch, the product must be validated against the following expected analytical benchmarks:

  • Appearance: Pale yellow to colorless oil.

  • 1H NMR ( CDCl3​ , 400 MHz):

    • δ ~6.65 ppm (s, 1H) — Characteristic isolated aromatic proton at the C5 position of the thiazole ring.

    • δ ~2.90 ppm (t, 2H) and δ ~2.65 ppm (t, 2H) — Methylene protons adjacent to the C2 and C4 positions.

    • δ ~1.75 ppm (m, 4H) — Central methylene protons of the propyl chains.

    • δ ~0.95 ppm (m, 6H) — Terminal methyl protons of the propyl chains.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ for C9​H15​NS is m/z 170.1.

References

  • The Chemistry of α -Haloketones and Their Utility in Heterocyclic Synthesis National Institutes of Health (PMC) URL: [Link]

  • Hantzsch Thiazole Synthesis SynArchive URL: [Link]

Sources

Application

Advanced Application Note: 2,4-Dipropylthiazole as a Privileged Scaffold in Medicinal Chemistry

Introduction & Strategic Rationale In the landscape of medicinal chemistry, 2,4-disubstituted thiazoles are highly valued as bioisosteres and structural frameworks for targeting G-protein-coupled receptors (GPCRs) and ki...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In the landscape of medicinal chemistry, 2,4-disubstituted thiazoles are highly valued as bioisosteres and structural frameworks for targeting G-protein-coupled receptors (GPCRs) and kinases. 2,4-Dipropylthiazole (CAS: 41981-74-2) [1][2] represents a uniquely advantageous building block. While methyl- or ethyl-substituted thiazoles often lack the steric bulk required to fully occupy deep hydrophobic pockets, the dual propyl chains of 2,4-dipropylthiazole provide an optimal balance of lipophilicity and conformational flexibility.

As a Senior Application Scientist, I frequently utilize this scaffold in Fragment-Based Drug Discovery (FBDD) and late-stage functionalization workflows. The unsubstituted C5 position serves as a highly reactive nucleophilic handle, allowing for rapid diversification via transition-metal-catalyzed C–H activation. This application note details the physicochemical profiling, screening methodologies, and synthetic protocols required to leverage 2,4-dipropylthiazole in the development of complex therapeutics, such as adenosine receptor antagonists [3].

Physicochemical Profiling

Understanding the baseline properties of a fragment is critical before integrating it into a drug discovery pipeline. The data in Table 1 highlights why 2,4-dipropylthiazole is an ideal starting point for central nervous system (CNS) and GPCR-targeted libraries.

Table 1: Physicochemical Properties of 2,4-Dipropylthiazole

PropertyValueRelevance to Medicinal Chemistry
Molecular Weight 169.29 g/mol Ideal for FBDD (Rule of Three compliant; <300 Da) [1].
XLogP3 3.3High lipophilicity; excellent for targeting hydrophobic GPCR pockets.
H-Bond Donors 0Enhances passive membrane permeability (e.g., BBB penetration).
H-Bond Acceptors 1 (Thiazole N)Key interaction point for target protein residues (e.g., Asp/Glu).
Rotatable Bonds 4Allows conformational flexibility for induced-fit target binding.
TPSA 41.1 ŲWell within the optimal range for oral bioavailability (<140 Ų).

Application Workflow 1: Fragment-Based Screening against GPCRs

Thiazole derivatives are well-documented as potent antagonists for Adenosine A1 and A3 receptors [3]. To utilize 2,4-dipropylthiazole as a core fragment, researchers must screen it against the target receptor. Surface Plasmon Resonance (SPR) is preferred over biochemical assays because it provides real-time kinetic data ( kon​ , koff​ ) and prevents false positives common with highly lipophilic fragments.

Protocol: SPR Screening of 2,4-Dipropylthiazole on Lipid Nanodiscs

Causality & Logic: GPCRs are notoriously unstable when extracted from cell membranes. We utilize lipid nanodiscs rather than detergent micelles to maintain the Adenosine receptor in its native, active conformation, ensuring the lipophilic propyl chains of the fragment interact with the true allosteric or orthosteric pockets.

Step-by-Step Methodology:

  • Target Immobilization: Capture His-tagged Adenosine A1 receptors reconstituted in lipid nanodiscs onto an NTA (Nitrilotriacetic acid) sensor chip at a density of 3000-4000 RU.

  • Library Preparation: Prepare a 50 mM stock of 2,4-dipropylthiazole in 100% anhydrous DMSO.

  • Buffer Exchange: Dilute the stock into the running buffer (PBS, pH 7.4) to a final concentration of 10–500 µM. Critical: Maintain a constant 5% DMSO concentration across all samples and running buffers to prevent bulk refractive index shifts.

  • Injection: Inject the fragment solutions at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Self-Validation Checkpoint: Assess the sensorgram for a square-wave profile indicative of 1:1 Langmuir binding. Troubleshooting: A non-saturating, upward-drifting curve indicates non-specific aggregation of the lipophilic thiazole. If observed, validate the system by adding 0.05% Tween-20 to the running buffer to disrupt non-specific hydrophobic interactions.

Pharmacophore Core Thiazole Core (H-Bond Acceptor) Propyl2 C2-Propyl (Hydrophobic Pocket 1) Core->Propyl2 Propyl4 C4-Propyl (Hydrophobic Pocket 2) Core->Propyl4 Aryl5 C5-Aryl Group (Pi-Pi Stacking) Core->Aryl5 Target Adenosine Receptor Binding Site Core->Target N3 Interaction Propyl2->Target Steric Fit Propyl4->Target Steric Fit Aryl5->Target Aromatic Interaction

Figure 1: Pharmacophore mapping of thiazole derivatives in GPCR binding.

Application Workflow 2: Late-Stage C–H Functionalization

To evolve the 2,4-dipropylthiazole fragment into a potent API, the C5 position must be functionalized. Traditional cross-coupling requires pre-functionalized (e.g., brominated or borylated) thiazoles. However, direct Palladium-catalyzed C–H arylation is far more atom-economical and efficient [4].

Protocol: Regioselective Pd-Catalyzed C5-Arylation

Causality & Logic: The choice of Pd(OAc)2​ over Pd(PPh3​)4​ is not arbitrary. The acetate ligands are actively involved in the Concerted Metalation-Deprotonation (CMD) pathway, acting as an internal base to abstract the C5 proton while the Pd–C bond forms. Cs2​CO3​ is utilized to regenerate the active acetate species. DMF is selected as the solvent because its high dielectric constant stabilizes the polar transition state of the CMD process.

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk tube, combine 2,4-dipropylthiazole (1.0 equiv, 0.5 mmol), the desired aryl iodide (1.2 equiv, 0.6 mmol), Pd(OAc)2​ (10 mol%, 0.05 mmol), and Cs2​CO3​ (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Add 3.0 mL of anhydrous DMF.

  • Inert Atmosphere: Degas the mixture via three freeze-pump-thaw cycles and backfill with Argon. Crucial: Oxygen will rapidly oxidize the Pd(0) intermediate, killing the catalytic cycle.

  • Heating: Stir the reaction mixture at 100 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( m/z 170.1 [M+H]+ ) and the appearance of the target product mass indicate successful C–H activation. If unreacted starting material persists, verify the anhydrous nature of the DMF, as trace water quenches the active Pd species.

  • Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (3 × 10 mL) to remove DMF. Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Workflow A 2,4-Dipropylthiazole (Starting Scaffold) C Concerted Metalation- Deprotonation (CMD) A->C B Aryl Halide (Ar-X) + Pd(OAc)2 Catalyst B->C Base (Cs2CO3) D Reductive Elimination C->D C-C Bond Formation D->B Pd(0) Regeneration E 5-Aryl-2,4-Dipropylthiazole (Target API) D->E

Figure 2: Mechanism of Pd-catalyzed C5-arylation of 2,4-dipropylthiazole.

References

  • 2,4-Dipropylthiazole | C9H15NS | CID 588182 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • 2,4-Dipropylthiazole - CAS Common Chemistry Source: CAS, a division of the American Chemical Society URL:[Link]

  • Thiazole and Thiadiazole Analogues as a Novel Class of Adenosine Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions Source: Organic Letters (ACS Publications) URL:[Link]

Method

Application Note: Quantitative Analysis of 2,4-Dipropylthiazole

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 2,4-dipropylthiazole (C₉H₁₅NS), a heterocyclic compound relevant in flavor chemistry and potentially as a developmental compound or impurity in pharmaceutical products.[1][2] We present two primary, robust analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for broader applicability in complex matrices. This note details sample preparation, instrument configuration, and complete method validation protocols, underpinned by scientific rationale to ensure accuracy, precision, and reliability in accordance with regulatory expectations.[3][4]

Introduction: The Analytical Imperative for 2,4-Dipropylthiazole

2,4-Dipropylthiazole is an organic compound characterized by a thiazole ring substituted with two propyl groups. Its molecular structure suggests potential volatility and distinct chemical properties that make it a component of interest in the food and fragrance industries.[5] In pharmaceutical development, thiazole derivatives are common structural motifs, making compounds like 2,4-dipropylthiazole potential impurities or metabolites that require precise quantification for safety and quality control.

The choice of analytical technique is paramount and is dictated by the analyte's physicochemical properties and the sample matrix.

  • Gas Chromatography (GC) is ideally suited for analytes that are volatile and thermally stable. Given its alkyl-substituted structure, 2,4-dipropylthiazole is an excellent candidate for GC-based analysis.[6]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique applicable to a wider range of compounds, including those that are non-volatile or thermally labile. Coupled with tandem mass spectrometry (MS/MS), it provides exceptional sensitivity and selectivity.[7]

This guide provides detailed protocols for both GC-MS and HPLC-MS/MS to equip researchers with the tools to quantify 2,4-dipropylthiazole across diverse applications.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Causality: This method is predicated on the volatility of 2,4-dipropylthiazole. The sample is introduced into a heated inlet, where the analyte is vaporized. An inert carrier gas sweeps the vaporized analyte onto a chromatographic column. The column separates components based on their boiling points and interactions with the stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions by their mass-to-charge ratio, allowing for definitive identification and quantification.[8]

GC-MS Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Food Homogenate, Solution) Spike Spike with Internal Standard (e.g., 2-isopropyl-4-methylthiazole) Sample->Spike Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Spike->Extraction Dry Dry Organic Layer (with Na₂SO₄) Extraction->Dry Concentrate Concentrate Under N₂ Dry->Concentrate Reconstitute Reconstitute in Hexane Concentrate->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate GC Separation Inject->Separate Detect MS Detection (Scan or SIM mode) Separate->Detect Integrate Integrate Peak Areas (Analyte and IS) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Workflow for 2,4-Dipropylthiazole quantification by GC-MS.

Protocol: Sample Preparation and GC-MS Analysis

1. Preparation of Standards:

  • Prepare a 1 mg/mL stock solution of 2,4-dipropylthiazole in methanol.
  • Prepare a 1 mg/mL stock solution of a suitable internal standard (IS), such as 2-isopropyl-4-methylthiazole or a deuterated analog, in methanol.
  • Create a series of calibration standards (e.g., 0.1, 0.5, 2, 10, 50 µg/mL) by diluting the stock solution in the appropriate solvent (e.g., hexane). Spike each standard with a constant concentration of the IS.

2. Sample Extraction (Liquid Matrix Example):

  • To 1 mL of the liquid sample, add 10 µL of the IS stock solution and vortex briefly.
  • Add 2 mL of dichloromethane (DCM). Vortex vigorously for 2 minutes.
  • Centrifuge at 3,000 x g for 10 minutes to separate the layers.
  • Carefully transfer the lower organic layer (DCM) to a clean tube.
  • Pass the organic extract through a small column containing anhydrous sodium sulfate to remove residual water.
  • Evaporate the solvent under a gentle stream of nitrogen at room temperature.
  • Reconstitute the dried extract in 100 µL of hexane and transfer to a GC vial.

3. GC-MS Instrumentation and Parameters:

  • The following table outlines a robust starting point for method development. Parameters should be optimized for the specific instrument and application.
ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnOffers excellent separation for a wide range of volatile and semi-volatile compounds.
Injection Volume 1 µLStandard volume to avoid overloading the column.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode Splitless (hold for 1 min)Maximizes sensitivity for trace-level analysis.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert gas providing good chromatographic efficiency.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minA general-purpose gradient that effectively separates analytes with varying boiling points.
MS System Agilent 5977B MSD or equivalentA sensitive and reliable detector for routine analysis.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Scan: m/z 40-300 (for identification)SIM: m/z 169 (quant), 126, 140 (qualifiers)Scan mode is used for method development. Selected Ion Monitoring (SIM) enhances sensitivity for quantification.[8]
MS Source Temp. 230 °CStandard operating temperature to maintain cleanliness and performance.
MS Quad Temp. 150 °CEnsures stable mass filtering.

Method 2: Quantification by HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)

Principle of Causality: This method leverages the high separation power of reverse-phase HPLC and the unparalleled selectivity of tandem mass spectrometry. The sample is injected into the HPLC system, where 2,4-dipropylthiazole is separated from matrix components on a C18 column. The column effluent enters the mass spectrometer's ion source (typically ESI), where the analyte is ionized to form a protonated molecule [M+H]⁺. This parent ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces chemical noise, enabling highly sensitive quantification even in complex matrices like plasma or soil extracts.[9][10]

HPLC-MS/MS Experimental Workflow Diagram

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Soil Extract) Spike Spike with Internal Standard (e.g., ¹³C-labeled analog) Sample->Spike Precipitate Protein Precipitation (with Acetonitrile) Spike->Precipitate Centrifuge Centrifuge and Collect Supernatant Precipitate->Centrifuge Dilute Dilute for Injection Centrifuge->Dilute Inject Inject into HPLC-MS/MS Dilute->Inject Separate HPLC Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate MRM Transitions (Analyte and IS) Detect->Integrate Calibrate Construct Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify

Caption: Workflow for 2,4-Dipropylthiazole quantification by HPLC-MS/MS.

Protocol: Sample Preparation and HPLC-MS/MS Analysis

1. Preparation of Standards:

  • Prepare a 1 mg/mL stock solution of 2,4-dipropylthiazole in methanol.
  • Prepare a 1 mg/mL stock solution of a suitable IS (a stable isotope-labeled version of the analyte is ideal) in methanol.
  • Create calibration standards (e.g., 0.1, 0.5, 2, 10, 50, 200 ng/mL) by diluting the stock solution in a 50:50 mixture of acetonitrile and water. Spike each standard with a constant concentration of the IS.

2. Sample Preparation (Biological Matrix Example - Plasma):

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the IS working solution.
  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.
  • Transfer the supernatant to an HPLC vial for analysis. For higher sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of the initial mobile phase.[11]

3. HPLC-MS/MS Instrumentation and Parameters:

ParameterRecommended SettingRationale
HPLC System Waters ACQUITY UPLC or equivalentUPLC systems provide high resolution and speed, improving throughput and separation efficiency.
Column C18 Column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)A short, small-particle column is ideal for fast, high-efficiency separations compatible with MS.[7]
Mobile Phase A Water with 0.1% Formic AcidThe acid promotes protonation of the analyte for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 3 min, hold 1 min, return to 5% B and equilibrate for 1 minA rapid gradient suitable for eluting moderately hydrophobic compounds like 2,4-dipropylthiazole.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Volume 5 µLA small volume is sufficient for sensitive MS/MS detection.
MS System Sciex Triple Quad 6500 or equivalentA high-sensitivity tandem quadrupole mass spectrometer is required for trace-level quantification.[9]
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique suitable for polar and semi-polar compounds.
MRM Transitions Analyte: Q1: 170.1 -> Q3: 128.1 (Quantifier), 114.1 (Qualifier)IS: (Specific to chosen IS)Q1 is the protonated parent molecule [M+H]⁺.[12] Q3 transitions are predicted based on fragmentation of propyl chains.
Collision Energy (CE) Optimize experimentally (e.g., start at 15-25 eV)CE must be tuned to maximize the signal of the specific fragment ions.
Source Temperature 500 °COptimized to ensure efficient desolvation of the mobile phase.

Analytical Method Validation

A method is not reliable until it is validated. Validation is the process of providing documented evidence that a method does what it is intended to do.[4] The following parameters must be assessed according to ICH guidelines or equivalent regulatory standards.[3][13]

Validation Workflow Diagram

Validation_Logic Validation Method Validation Key Performance Characteristics Linearity Linearity & Range Proportionality of response to concentration. - Min. 5 concentrations - R² ≥ 0.99 Validation->Linearity Accuracy Accuracy Closeness to true value. - Spike-recovery at 3 levels (Low, Mid, High) - Recovery: 80-120% Validation->Accuracy Precision Precision Agreement between measurements. - Repeatability (Intra-day) - Intermediate Precision (Inter-day) - RSD ≤ 15% Validation->Precision Sensitivity Sensitivity Lowest detectable/quantifiable levels. - Limit of Detection (LOD) - Limit of Quantification (LOQ) - LOQ is lowest point on calibration curve Validation->Sensitivity Specificity Specificity Ability to measure analyte in presence of interferences. - Analyze blank matrix - No significant peaks at analyte retention time Validation->Specificity

Caption: Core parameters for analytical method validation.

Protocol for Validation Experiments
  • Linearity: Analyze calibration standards at a minimum of five concentrations in triplicate. Plot the instrument response (peak area ratio of analyte/IS) against concentration and perform a linear regression.

  • Accuracy: Analyze quality control (QC) samples prepared in a blank matrix at three concentration levels (low, medium, high). Calculate the percent recovery against the nominal concentration.[14]

  • Precision:

    • Intra-day: Analyze six replicate QC samples at each of the three levels on the same day.

    • Inter-day: Analyze the same set of QC samples on three different days.

    • Calculate the Relative Standard Deviation (RSD) for each set.

  • Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (e.g., within 20% of nominal) and precision (e.g., RSD ≤ 20%).[13][15]

  • Limit of Detection (LOD): The LOD is the lowest concentration that can be reliably detected above the background noise, typically estimated as having a signal-to-noise ratio of 3:1.[13][15]

Summary of Acceptance Criteria
ParameterAcceptance CriterionReference
Linearity (R²) ≥ 0.99[13]
Accuracy (% Recovery) 85-115% (80-120% at LOQ)[16]
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)[10]
LOQ Lowest standard meeting accuracy/precision criteria[4]

Conclusion

The GC-MS and HPLC-MS/MS methods detailed in this application note provide robust, reliable, and validated frameworks for the quantification of 2,4-dipropylthiazole. The GC-MS method is highly suitable for volatile analyses where matrix complexity is moderate. The HPLC-MS/MS method offers superior sensitivity and specificity, making it the preferred choice for challenging matrices or when low detection limits are required. Proper method validation is critical to ensure that the data generated are accurate and defensible, forming a cornerstone of sound scientific practice in both research and regulated environments.

References

  • Google Patents. (n.d.). Method for measuring thiazole zinc residues in vegetables and fruits.
  • MDPI. (2022, May 27). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588182, 2,4-Dipropylthiazole. Retrieved from [Link]

  • United States Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,4-Dipropylthiazole (FDB019794). Retrieved from [Link]

  • PMC. (n.d.). Analytical approaches to flavor research and discovery: from sensory-guided techniques to flavoromics methods. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC–MS/MS analysis of zinc-thiazole residues in foods of plant origin by a modified derivatization-QueChERS method. Retrieved from [Link]

  • PharmaTutor. (2021, June 11). A Review: Analytical Method Development and Validation. Retrieved from [Link]

  • ACS Publications. (n.d.). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, October 14). (PDF) Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Retrieved from [Link]

  • RSSL. (n.d.). Method Development and Validation for Food and Beverages. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2,4-D. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,4-dipropylthiazole (C9H15NS). Retrieved from [Link]

  • LCGC International. (2025, November 26). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]

  • PMC. (n.d.). Data-Driven Elucidation of Flavor Chemistry. Retrieved from [Link]

  • Inxight Drugs - ncats. (n.d.). 2,4-DIPROPYLTHIAZOLE. Retrieved from [Link]

  • Frontiers. (2021, August 3). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 542717, 2,4-Dihydroxythiazole. Retrieved from [Link]

  • PubMed. (n.d.). Gas chromatographic and spectral properties of pentafluorobenzyl derivatives of 2,4-dichlorophenoxyacetic acid and phenolic pesticides and metabolites. Retrieved from [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (n.d.). QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. Retrieved from [Link]

  • Longdom. (2019, August 22). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • DESWATER. (n.d.). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Retrieved from [Link]

  • ResearchGate. (2022, December 15). (PDF) Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. Retrieved from [Link]

Sources

Application

Application Note: Robust HPLC-UV Methodologies for the Quantification of Thiazole Derivatives

Target Audience: Analytical Chemists, Preclinical Researchers, and Drug Development Scientists Technique: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Executive Summary Thiazole and its der...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Preclinical Researchers, and Drug Development Scientists Technique: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Executive Summary

Thiazole and its derivatives (e.g., aminothiazoles, indole-thiazoles, and H2-receptor antagonists like famotidine) represent a critical pharmacophore in modern drug discovery, exhibiting broad-spectrum biological activities including anti-inflammatory, antimicrobial, and antineoplastic properties[1]. However, the physicochemical diversity of thiazole compounds—ranging from highly polar basic structures to lipophilic entities—presents unique chromatographic challenges.

This application note synthesizes field-proven methodologies for the HPLC-UV analysis of thiazole derivatives. By detailing the causality behind mobile phase selection, column chemistry, and sample preparation, this guide provides a self-validating framework for developing robust, ICH-compliant analytical methods suitable for both preclinical pharmacokinetics and pharmaceutical quality control[1],[2].

Mechanistic Insights: Overcoming Chromatographic Challenges

The fundamental challenge in analyzing thiazole compounds lies in the basicity of the nitrogen atom within the heterocyclic ring.

  • Ionization and Peak Tailing: At a neutral pH, the basic nitrogen can become partially protonated. This leads to secondary ion-exchange interactions with residual, unendcapped silanol groups on standard silica-based C18 columns, manifesting as severe peak tailing and poor resolution[1].

  • The Causality of Acidic Modifiers: To mitigate this, the mobile phase pH must be strictly controlled. For lipophilic aminothiazoles, the addition of a strong inorganic acid like 0.1% orthophosphoric acid (OPA) lowers the pH to ~2.0. This completely protonates the silanol groups (rendering them neutral) and maintains the thiazole nitrogen in a uniform ionization state, ensuring sharp, symmetrical peaks[1].

  • Managing Extreme Polarity: Conversely, highly polar thiazole derivatives like famotidine exhibit poor retention under highly acidic conditions due to extreme polarity[3]. In such cases, utilizing a weaker acid modifier (e.g., 1% acetic acid) combined with an optimized ratio of methanol provides a balanced environment. This avoids the need for ion-pairing reagents (like heptanesulfonic acid), which can drastically reduce column lifespan and interfere with downstream LC-MS/MS transferability[2],[3].

MethodDev A Target Thiazole Compound B Assess pKa & Polarity A->B C Lipophilic Aminothiazoles (Use 0.1% OPA to suppress silanols) B->C High LogP D Highly Polar Thiazoles (e.g., Famotidine) (Use 1% Acetic Acid / Avoid Ion-Pairing) B->D Low LogP E C18 Column Retention & Peak Symmetry C->E D->E

Workflow for mobile phase optimization based on thiazole physicochemical properties.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating system suitability tests (SST) and specific sample preparation steps, the integrity of the data is continuously verified during the run.

Protocol A: Isocratic HPLC-UV for Novel Aminothiazoles (Preclinical Samples)

This method is optimized for the quantification of novel aminothiazole derivatives (e.g., 21MAT) in in vitro and preclinical screening[1],[4].

Materials & Reagents:

  • HPLC-grade Acetonitrile and Milli-Q Water.

  • Orthophosphoric acid (OPA, 85%).

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm)[1].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of OPA to 1000 mL of Milli-Q water (0.1% v/v). Filter through a 0.22 µm membrane and degas.

    • Mobile Phase B: Add 1.0 mL of OPA to 1000 mL of HPLC-grade Acetonitrile (0.1% v/v). Filter and degas[1].

  • Chromatographic Conditions: Set the HPLC system to an isocratic elution of 55% Mobile Phase A and 45% Mobile Phase B. Set the flow rate to 1.0 mL/min[1].

  • Detector Settings: Set the UV/PDA detector to 272 nm (the optimal λmax​ for the aminothiazole core)[1].

  • Sample Preparation (Plasma/In Vitro Matrix):

    • Aliquot 100 µL of the biological sample.

    • Add 300 µL of cold Acetonitrile to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial.

  • System Suitability & Injection: Inject 10 µL of a standard solution (1 mg/mL). Verify that the theoretical plates are >2000 and the tailing factor is <1.5 before proceeding with the sample sequence[1].

Protocol B: Determination of Polar Thiazoles (Famotidine) in Formulations

This protocol avoids complex gradient systems and ion-pairing reagents, providing a rapid, 10-minute isocratic run for famotidine[2],[3].

Materials & Reagents:

  • HPLC-grade Methanol, Acetonitrile, and Glacial Acetic Acid.

  • Column: C18 reversed-phase column (150 mm × 4.6 mm, 5 μm)[2].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of Methanol and 1% aqueous Acetic Acid in a 30:70 (v/v) ratio. The weak acid ensures the highly polar famotidine is retained without degrading the column[2].

  • Chromatographic Conditions: Set the flow rate to a gentle 0.4 mL/min to maximize interaction time with the stationary phase, compensating for the drug's high polarity[2].

  • Detector Settings: Monitor absorbance at 267 nm[2].

  • Sample Preparation (Pharmaceutical Tablets):

    • Crush and homogenize 10 tablets.

    • Weigh an amount equivalent to 10 mg of famotidine and dissolve in 50 mL of the mobile phase.

    • Sonicate for 15 minutes to ensure complete extraction.

    • Filter through a 0.22 µm syringe filter to remove excipients prior to injection[2].

  • Injection: Inject 10 µL. The expected retention time is approximately 4.16 minutes[2].

SamplePrep Matrix Raw Sample Matrix (Plasma / Tablet Powder) Extraction Solvent Extraction (Acetonitrile / Mobile Phase) Matrix->Extraction Centrifugation Centrifugation / Sonication (Isolate Analyte) Extraction->Centrifugation Filtration 0.22 µm Filtration (Remove Particulates) Centrifugation->Filtration Injection HPLC-UV Analysis Filtration->Injection

Standardized sample preparation workflow ensuring column longevity and method reproducibility.

Data Presentation & Method Validation

To ensure trustworthiness, any developed method must be validated according to ICH Q2(R1) guidelines. The tables below summarize the expected chromatographic parameters and validation benchmarks derived from authoritative studies on thiazole derivatives[1],[5],[2].

Table 1: Comparative Chromatographic Conditions for Thiazole Derivatives

Compound ClassSpecific AnalyteColumn TypeMobile Phase CompositionFlow RateUV λmax​
Aminothiazole Novel 21MATC18 (50 x 4.6 mm)0.1% OPA in Water : 0.1% OPA in ACN (55:45)1.0 mL/min272 nm
Indole-Thiazole CS03 (p-Nitro)C18 (150 x 4.6 mm)Methanol : 0.5% Acetic Acid (30:70)1.1 mL/min330 nm
H2-Antagonist FamotidineC18 (150 x 4.6 mm)Methanol : 1% Acetic Acid (30:70)0.4 mL/min267 nm

Table 2: Typical Validation Parameters (ICH Q2 Standards)

Validation ParameterAcceptance CriteriaTypical Result (Aminothiazoles)[1]Typical Result (Famotidine)[2]
Linearity ( R2 ) ≥0.999 0.9995 (0.5 - 1.5 mg/mL) 0.9999 (0.1 - 100 µg/mL)
Precision (RSD %) ≤2.0% <1.8% <2.0%
Accuracy (Recovery) 98.0%−102.0% 99.1%−101.2% 98.5%−101.5%
LOD Signal-to-Noise ≥3:1 Matrix dependent 0.48μg/mL
LOQ Signal-to-Noise ≥10:1 Matrix dependent 1.48μg/mL

Conclusion

The successful HPLC-UV quantification of thiazole compounds relies heavily on understanding the physicochemical behavior of the thiazole ring. By strategically selecting acidic modifiers—such as 0.1% OPA for lipophilic aminothiazoles to suppress silanol interactions, or 1% acetic acid for highly polar derivatives like famotidine to maintain retention—analysts can develop highly precise, accurate, and reproducible methods. Adhering to the protocols and validation frameworks outlined in this guide ensures robust data generation suitable for regulatory submissions.

References

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method Source: ACS Omega / American Chemical Society URL:[Link]

  • HPLC-UV Method for Determination of Famotidine from Pharmaceutical Products Source: Revista de Chimie / ResearchGate URL:[Link]

  • Quantitative determination of famotidine in human maternal plasma, umbilical cord plasma and urine using high-performance liquid chromatography - mass spectrometry Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Method

Application Note: High-Resolution GC-MS Profiling of Volatile Thiazoles via HS-SPME

Abstract & Scope of Application Thiazoles are a highly impactful class of sulfur- and nitrogen-containing heterocyclic compounds. Known for their dense, intensive aromas—often characterized as roasted, nutty, or meaty—th...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope of Application

Thiazoles are a highly impactful class of sulfur- and nitrogen-containing heterocyclic compounds. Known for their dense, intensive aromas—often characterized as roasted, nutty, or meaty—they are critical quality markers in food chemistry, flavor profiling, and pharmaceutical development[1]. Because these compounds are highly volatile and often exist at trace concentrations, their accurate identification requires robust, highly sensitive analytical methodologies. This application note details a self-validating Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME GC-MS) protocol optimized for the extraction, separation, and structural confirmation of volatile thiazoles.

Mechanistic Grounding: The Origin of Volatile Thiazoles

To optimize an extraction protocol, one must first understand the origin of the target analytes. In biological and food matrices, volatile thiazoles are rarely present in raw states; rather, they are generated via thermal degradation during processing[1]. When subjected to high temperatures, sulfur-containing amino acids (such as cysteine) and thiamine undergo deamination and decarboxylation[1]. These degradation products subsequently intersect with reducing sugars in the Maillard reaction, leading to the cyclization of complex heterocyclic flavor compounds[1].

Maillard_Pathway AA Sulfur-Containing Amino Acids MR Maillard Reaction Intermediates AA->MR Sugar Reducing Sugars Sugar->MR Degradation Strecker Degradation & Decarboxylation MR->Degradation Thermal Energy (>100°C) Thiazoles Volatile Thiazoles (e.g., 4-methylthiazole) Degradation->Thiazoles Cyclization & Oxidation

Pathway of volatile thiazole formation via thermal degradation and the Maillard reaction.

Causality in Extraction: The HS-SPME Paradigm

Traditional liquid-liquid extraction (LLE) or solvent-assisted flavor evaporation (SAFE) can lead to the loss of highly volatile compounds and introduce solvent masking effects[2]. Headspace Solid-Phase Microextraction (HS-SPME) is the preferred alternative because it is a solvent-free technique that integrates extraction, concentration, and sampling into a single, highly sensitive step[3],[4].

Causality of Experimental Choices:

  • Fiber Selection (DVB/CAR/PDMS): We utilize a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane mixed-phase fiber. The causality here is synergistic: PDMS captures non-polar volatiles, while the porous DVB and CAR layers trap highly volatile, low-molecular-weight polar heterocycles, ensuring a comprehensive extraction profile[5].

  • The Salting-Out Effect: The addition of Sodium Chloride (NaCl) to the sample matrix is non-negotiable. By increasing the ionic strength of the aqueous phase, the solubility of organic thiazoles decreases drastically. This thermodynamic shift forces the trace volatiles out of the liquid phase and into the headspace, maximizing fiber adsorption[6].

The Self-Validating Experimental Protocol

A rigorous analytical method must be a self-validating system. This protocol ensures internal integrity through three mechanisms:

  • Matrix Correction: Spiking the sample with an internal standard (e.g., 2-methyl-3-heptanone) prior to extraction compensates for matrix effects and validates the extraction efficiency[6].

  • Carryover Elimination: A blank fiber desorption cycle is run before every sample sequence to verify the absence of fiber degradation or compound carryover[7].

  • Dual-Confirmation: Identification relies not only on MS library matching but is cross-validated using calculated Linear Retention Indices (LRI) derived from an n-alkane standard series.

GCMS_Workflow S1 Matrix Prep (NaCl + Int. Std) S2 Equilibration (50°C Agitation) S1->S2 S3 HS-SPME (DVB/CAR/PDMS) S2->S3 S4 GC-MS Analysis (DB-5MS, EI Mode) S3->S4

Step-by-step HS-SPME GC-MS analytical workflow for isolating volatile thiazoles.

Phase I: Matrix Modification & Equilibration
  • Accurately weigh 2.5 g of the homogenized sample into a 20 mL specialized glass headspace vial[6].

  • Add 5 mL of a 25% (w/v) NaCl aqueous solution to induce the salting-out effect[6].

  • Spike the mixture with 1 µL of a 0.05 µL/mL internal standard solution (e.g., 2-methyl-3-heptanone dissolved in hexane)[6].

  • Seal the vial tightly with a PTFE/silicone septum cap.

  • Pre-incubate the vial at 50 °C for 15 minutes under continuous agitation (250 rpm) to establish thermodynamic equilibrium between the liquid matrix and the headspace.

Phase II: Solid-Phase Microextraction
  • Pierce the septum with the SPME needle and expose the pre-conditioned 50/30 µm DVB/CAR/PDMS fiber to the headspace[5].

  • Allow extraction to proceed for exactly 30 minutes at 50 °C[6]. Critical: Ensure the fiber remains strictly in the gaseous phase and does not contact the liquid matrix.

  • Retract the fiber into the protective needle before withdrawing it from the vial.

Phase III: Chromatographic Separation & MS Acquisition
  • Desorption: Immediately insert the SPME needle into the GC injection port. Desorb the analytes at 250 °C for 2 to 5 minutes[8],[7]. Operate the injector in splitless mode to ensure maximum transfer of trace-level thiazoles onto the column[8].

  • Chromatographic Separation: Utilize a non-polar capillary column, such as a DB-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness)[8],[2],[9].

  • Oven Temperature Program: Set the initial temperature to 40 °C (hold for 2 minutes). Ramp at 5 °C/min to 145 °C, then ramp at 10 °C/min to 250 °C, holding the final temperature for 5 minutes[8],[2].

  • Carrier Gas: Use ultra-high purity Helium at a constant flow rate of 1.0 mL/min[8],[9],[7].

  • Mass Spectrometry: Operate the MS in Electron Impact (EI) ionization mode at 70 eV[9],[7]. Set the ion source temperature to 230 °C and the transfer line to 250 °C[9]. Acquire data in full-scan mode (m/z 35–400) for untargeted profiling[7].

Quantitative Profiling & Data Interpretation

The identification of volatile thiazoles is achieved by comparing the acquired mass spectra against established databases (e.g., NIST/Wiley) and verifying the structural assignment against the calculated retention indices[9]. Below is a summarized data presentation of key volatile thiazoles commonly identified using this protocol.

Compound NameOdor DescriptorTypical Retention Index (DB-5MS)Target Ion (m/z)Qualifier Ions (m/z)
Thiazole Green, nutty~7208558, 57
4-Methylthiazole Green, tomato, roasted~8309958, 71
4,5-Dimethylthiazole Roasted, meaty~94011371, 85
2-Acetylthiazole Nutty, popcorn~1050127112, 85
2,4,5-Trimethylthiazole Nutty, chocolate[10]~106012786, 112

Note: Retention indices are approximate and must be calibrated locally using an n-alkane series (C8-C20) under identical chromatographic conditions.

Sources

Application

Application Notes and Protocols: 2,4-Dipropylthiazole as a Ligand in Organometallic Chemistry

Introduction: The Emergence of 2,4-Dialkylthiazoles in Modern Catalysis The thiazole motif, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of 2,4-Dialkylthiazoles in Modern Catalysis

The thiazole motif, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1] In the realm of organometallic chemistry, thiazole derivatives have garnered significant attention as versatile ligands for transition metals. Their utility stems from the presence of multiple potential donor atoms (N and S), allowing for diverse coordination modes, and the ease with which the thiazole core can be functionalized to electronically and sterically tune the resulting metal complexes.[2]

While much of the research has focused on aryl-substituted or more complex thiazole-based ligands, the seemingly simple 2,4-dialkylthiazoles, such as 2,4-dipropylthiazole, represent an underexplored class of ligands. The alkyl substituents at the 2- and 4-positions offer a unique steric profile and electron-donating character to the thiazole ring, which can influence the stability, solubility, and catalytic activity of their corresponding organometallic complexes. These ligands are particularly promising for applications in homogeneous catalysis, where fine-tuning of the ligand sphere around a metal center is paramount for achieving high efficiency and selectivity.

This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2,4-dipropylthiazole as a ligand in organometallic chemistry, with a focus on its use in forming palladium(II) complexes relevant to cross-coupling reactions.

Part 1: Synthesis of 2,4-Dipropylthiazole Ligand

The most common and reliable method for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.[3][4] For the synthesis of 2,4-dipropylthiazole, butyramide is first converted to butanethioamide, which is then reacted with 1-bromo-2-pentanone.

Protocol 1: Synthesis of 2,4-Dipropylthiazole

Step 1: Synthesis of Butanethioamide

  • To a stirred solution of butyramide (1.0 eq) in anhydrous THF, Lawesson's reagent (0.5 eq) is added portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford butanethioamide.

Step 2: Hantzsch Condensation

  • In a round-bottom flask, butanethioamide (1.0 eq) and 1-bromo-2-pentanone (1.0 eq) are dissolved in ethanol.

  • The mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is evaporated.

  • The crude product is dissolved in diethyl ether and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.

  • The resulting crude 2,4-dipropylthiazole is purified by vacuum distillation or column chromatography to yield a colorless to pale yellow oil.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the thioamide and other sensitive reagents.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

  • Aqueous Work-up: The sodium bicarbonate wash is essential to neutralize any hydrobromic acid formed during the reaction, preventing potential side reactions and corrosion of equipment.

Synthesis of 2,4-Dipropylthiazole Butyramide Butyramide Butanethioamide Butanethioamide Butyramide->Butanethioamide Thionation Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->Butanethioamide Dipropylthiazole 2,4-Dipropylthiazole Butanethioamide->Dipropylthiazole Hantzsch Condensation Bromo_Pentanone 1-Bromo-2-pentanone Bromo_Pentanone->Dipropylthiazole

Caption: Synthetic pathway for 2,4-dipropylthiazole.

Characterization of 2,4-Dipropylthiazole

The structure of the synthesized 2,4-dipropylthiazole should be confirmed by standard spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the two propyl groups (triplets and sextets) and a singlet for the thiazole proton at C5.
¹³C NMR Resonances for the two distinct propyl groups and the three carbons of the thiazole ring.
IR Spectroscopy Characteristic C=N and C-S stretching frequencies of the thiazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 2,4-dipropylthiazole (C₉H₁₅NS, MW: 169.29 g/mol ).[5]

Part 2: Synthesis of a Palladium(II)-2,4-Dipropylthiazole Complex

Thiazole ligands typically coordinate to palladium(II) centers through the nitrogen atom, forming stable square planar complexes.[6] A common precursor for the synthesis of such complexes is bis(acetonitrile)palladium(II) chloride or sodium tetrachloropalladate(II).[7]

Protocol 2: Synthesis of Dichloro-bis(2,4-dipropylthiazole)palladium(II)
  • Under an inert atmosphere, a solution of 2,4-dipropylthiazole (2.0 eq) in dichloromethane (DCM) is added dropwise to a stirred solution of bis(acetonitrile)palladium(II) chloride (1.0 eq) in DCM at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours, during which a precipitate may form.

  • The solvent volume is reduced under a stream of nitrogen, and the product is precipitated by the addition of pentane or diethyl ether.

  • The resulting solid is collected by filtration, washed with pentane, and dried under vacuum to yield the Dichloro-bis(2,4-dipropylthiazole)palladium(II) complex.

Self-Validating System:

  • Color Change: A distinct color change upon addition of the ligand to the palladium precursor solution is a strong indicator of complex formation.

  • Precipitation: The formation of a solid product upon stirring or addition of a non-coordinating solvent suggests the successful synthesis of the less soluble palladium complex.

  • Spectroscopic Analysis: ¹H NMR spectroscopy should show a downfield shift of the thiazole proton and the protons of the propyl group at the 2-position upon coordination to the palladium center, confirming the ligand is bound to the metal.

Palladium Complex Synthesis Pd_precursor Pd(MeCN)₂Cl₂ Complex [PdCl₂(2,4-dipropylthiazole)₂] Pd_precursor->Complex Ligand Substitution Ligand 2,4-Dipropylthiazole (2 eq) Ligand->Complex

Caption: Synthesis of the palladium(II) complex.

Characterization of the Palladium(II) Complex
Technique Expected Observations
¹H NMR Downfield shift of the thiazole C5-H proton and the α-protons of the C2-propyl group compared to the free ligand, indicating coordination through the nitrogen atom.
¹³C NMR Shifts in the resonances of the thiazole ring carbons upon coordination.
IR Spectroscopy A shift in the C=N stretching frequency of the thiazole ring. Appearance of new bands corresponding to Pd-N and Pd-Cl vibrations in the far-IR region.
Elemental Analysis The experimentally determined percentages of C, H, N, and S should match the calculated values for the proposed formula [PdCl₂(C₉H₁₅NS)₂].

Part 3: Application in Catalysis - A Case Study in Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing N-donor ligands are widely used as catalysts in C-C bond-forming reactions.[8] The Dichloro-bis(2,4-dipropylthiazole)palladium(II) complex is expected to be a competent precatalyst for Suzuki-Miyaura cross-coupling reactions. The in-situ reduction of the Pd(II) precatalyst generates the active Pd(0) species that enters the catalytic cycle.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq), boronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Add the Dichloro-bis(2,4-dipropylthiazole)palladium(II) precatalyst (0.5-2 mol%).

  • Add the desired solvent (e.g., toluene, dioxane, or a mixture with water).

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (monitored by TLC or GC-MS).

  • After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

Suzuki-Miyaura Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation R-B(OR)₂ Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar-R Ar-R Reductive\nElimination->Ar-R

Caption: A simplified Suzuki-Miyaura catalytic cycle.

Expertise & Experience Insights:

The choice of base, solvent, and reaction temperature can significantly impact the efficiency of the Suzuki-Miyaura coupling. For electron-rich aryl halides, a stronger base and higher temperatures may be required. The presence of water in the solvent system can sometimes accelerate the transmetalation step. The steric bulk of the propyl groups on the thiazole ligand may influence the rate of oxidative addition and reductive elimination, potentially leading to different selectivity compared to less hindered ligands.

Conclusion

2,4-Dipropylthiazole serves as a readily accessible and electronically rich N-donor ligand for organometallic chemistry. Its synthesis via the Hantzsch reaction is straightforward, and it forms stable complexes with palladium(II). These complexes show promise as precatalysts in cross-coupling reactions, offering a unique steric and electronic profile that can be exploited to control catalytic activity and selectivity. Further research into the coordination chemistry and catalytic applications of 2,4-dipropylthiazole and other 2,4-dialkylthiazoles is warranted to fully explore their potential in modern synthetic chemistry.

References

  • Tran, N. M. A., & Lee, K. D. (2012). Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. Journal of the Korean Chemical Society, 56(3), 356-362.
  • Pendiukh, V. V., Yakovleva, H. V., Stadniy, I. A., Pashenko, O. E., Volovenko, O. B., Rozhenko, A. B., ... & Volochnyuk, D. M. (2023).
  • Chen, J., & Chen, Z. (2011). A Facile Synthesis of 2,4-Disubstituted Thiazoles Using MnO2. Molecules, 16(5), 3909-3917.
  • Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2008). Synthesis of some novel 2,4-disubstituted thiazoles as possible antimicrobial agents. Acta Pharmaceutica, 58(1), 95-102.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Geronikaki, A., De-Smet, E., Fesatidou, M., Kartsev, V., & Macaev, F. (2019). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Advances, 9(72), 42183-42197.
  • Chelaru, C., Ghiurca, E. L., Vlase, L., Oniga, O., & Tiperciuc, B. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine. Molecules, 25(5), 1079.
  • Aicha, A. B., Rabaa, H., Abderrahim, R., & Driss, M. R. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot. Molecules, 22(5), 757.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Contreras, P. F., Valdés-García, G., Gacitúa, M. A., Arancibia, R., & García-Beltrán, O. (2021). Cytotoxic Effects of New Palladium(II) Complexes with Thiazine or Thiazoline Derivative Ligands in Tumor Cell Lines. Molecules, 26(11), 3350.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588182, 2,4-Dipropylthiazole. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2,4-DIPROPYLTHIAZOLE. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2,4-Dipropylthiazole (FDB019794). Retrieved from [Link]

  • Inxight Drugs. (n.d.). 2,4-DIPROPYLTHIAZOLE. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis 2,4-diphenylthiazole 47. Retrieved from [Link]

  • Al-Jibouri, M. N. (2015). STUDY OF PALLADIUM(II) COMPLEXES WITH 2-AMINO-4-(4-SUBSISTUTED PHENYL) THIAZOLE DERIVATIVES. Journal of Wassit for Science & Medicine, 8(1), 1-13.
  • Academia.edu. (n.d.). Palladium Complexes with Tetrahydropyrimidin-2-ylidene Ligands: Catalytic Activity for the Direct Arylation of Furan, Thiophene, and Thiazole Derivatives. Retrieved from [Link]

  • Shaughnessy, K. (2023, August 13). Air-stable palladium(II) precatalysts and their application in cross-coupling reactions. ACS Fall 2023.
  • Vantourout, J. C., Dander, J. E., St. John, P. C., Kurimoto, A., & Garg, N. K. (2021). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines.
  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. Retrieved from [Link]

  • Bendola Publishing. (2021, December 21). Uses of Palladium Complexes in Accelerating Chemical Reactions under Visible Light Irradiation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solvent-Controlled Regioselectivity in Thiazole Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is engineered for researchers, application scientists, and drug development professionals facing regioselectivity challenges during thiazole...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is engineered for researchers, application scientists, and drug development professionals facing regioselectivity challenges during thiazole formation.

Whether you are performing a de novo Hantzsch thiazole synthesis or conducting late-stage C–H functionalization, the solvent environment is not merely a reaction medium—it is a critical thermodynamic and kinetic controller. This guide provides mechanistic causality, troubleshooting workflows, and self-validating protocols to help you dictate the regiochemical outcome of your experiments.

The Causality of Solvent Effects: Mechanistic Insights

To troubleshoot regioselectivity, one must understand how solvent polarity, hydrogen-bonding capacity, and pH alter the transition states of competing reaction pathways.

The Hantzsch Synthesis Divergence

In the classical Hantzsch synthesis (condensation of an α -haloketone with a thioamide or thiourea), the reaction proceeds via a transient hydroxythiazoline intermediate .

  • Neutral Protic Solvents (e.g., EtOH, MeOH): The solvent acts as a hydrogen-bond donor to stabilize the leaving water molecule during dehydration. This drives the reaction to thermodynamic completion, exclusively yielding the fully aromatic 2-(N-substituted amino)thiazole [1].

  • Highly Acidic Solvents (e.g., 10M HCl in EtOH): The introduction of strong acid protonates the hydroxythiazoline intermediate. This protonation alters the dehydration trajectory, stabilizing an iminium-like transition state. Consequently, the reaction is kinetically trapped, yielding the 3-substituted 2-imino-2,3-dihydrothiazole as the major regioisomer [1].

Late-Stage C–H Arylation

For transition-metal catalyzed C–H functionalization (e.g., Ni-catalyzed arylation of 4-methylthiazole), regioselectivity between the C2 and C5 positions is dictated by the solvent's dielectric constant and its ability to solubilize specific bases.

  • Polar Aprotic Solvents (e.g., DMF): Solvents with high dielectric constants stabilize the highly polar transition state required for an outer-sphere concerted metalation-deprotonation (CMD) pathway. When combined with bases like K3​PO4​ , DMF lowers the activation energy for C5–H activation, heavily favoring C5-arylation over C2-arylation [2].

Troubleshooting Guides & FAQs

Q1: My Hantzsch reaction with an unsymmetrical N-monosubstituted thiourea is yielding an inseparable mixture of isomers. How do I force the exclusive formation of the 2-amino isomer? A1: The presence of isomeric mixtures (specifically the 2-imino-2,3-dihydrothiazole contaminant) usually indicates that your reaction medium is too acidic, often caused by the in-situ generation of HX from the α -haloketone without an adequate buffer. Fix: Switch your solvent to strictly neutral, anhydrous Ethanol. If the α -haloketone is highly reactive and generates excess acid, add a mild, non-nucleophilic base (like NaHCO3​ ) to the solvent matrix to scavenge the acid and keep the dehydration pathway under thermodynamic control.

Q2: I am attempting a direct Ni-catalyzed C–H arylation on a thiazole core, but NMR shows I am getting C2 substitution instead of my target C5 substitution. What should I change? A2: C2-activation is often favored in less polar solvents where the base cannot fully dissociate, leading to an inner-sphere mechanism. Fix: Switch your solvent to N,N-Dimethylformamide (DMF) and ensure you are using K3​PO4​ as the base. The high polarity of DMF facilitates the outer-sphere deprotonation process, which Density Functional Theory (DFT) calculations confirm lowers the transition state energy for C5 over C2[2].

Q3: Can I use solvent-free or aqueous conditions to improve the green chemistry profile of my thiazole synthesis without losing regioselectivity? A3: Yes, but the substrate scope narrows. Solvent-free conditions (grinding) or aqueous visible-light-mediated conditions work exceptionally well for symmetrical 1,3-diketones reacting with NBS and thioamides. However, for unsymmetrical substrates, water can cause hydrophobic collapse, accelerating the reaction but sometimes reducing the kinetic differentiation between electrophilic sites. If regioselectivity drops in water, revert to a polar protic solvent like Methanol.

Quantitative Data: Solvent Impact on Regioselectivity

The following table summarizes the empirical relationship between solvent conditions and the resulting major regioisomers in standard thiazole syntheses.

Reaction TypeSolvent SystemAdditive / pHMajor RegioisomerTypical YieldSelectivity Ratio
Hantzsch CondensationEthanol (Neutral)None2-(N-substituted amino)thiazole85 - 95%> 99:1
Hantzsch Condensation10M HCl-EtOH (1:2)Highly Acidic3-substituted 2-imino-2,3-dihydrothiazole65 - 75%~ 3:1 to 5:1
Ni-Catalyzed C-H ArylationToluene (Non-polar) K2​CO3​ C2-Arylated Thiazole40 - 50%Variable
Ni-Catalyzed C-H ArylationDMF (Polar Aprotic) K3​PO4​ C5-Arylated Thiazole88 - 91%> 95:5

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following self-validating protocols. Each protocol contains built-in analytical checkpoints to verify the regiochemical outcome before proceeding to downstream applications.

Protocol A: Regioselective Synthesis of 2-(N-substituted amino)thiazoles (Thermodynamic Control)

Objective: Exclusive formation of the fully aromatic 2-amino isomer.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the N-monosubstituted thiourea (1.0 mmol) in 10 mL of anhydrous neutral Ethanol.

  • Addition: Slowly add the α -haloketone (1.05 mmol) dropwise at room temperature while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C for 60 minutes.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against starting materials (Eluent: 3:1 Hexanes/EtOAc). The disappearance of the thiourea spot confirms reaction completion.

  • Workup: Cool to room temperature. Neutralize the mixture by pouring it into 20 mL of 5% aqueous NaHCO3​ . Extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint 2 (NMR): Run a 1H NMR ( CDCl3​ ). Validation criteria: Look for a distinct singlet between 6.5 ppm and 7.0 ppm . This corresponds to the aromatic 5-H proton, confirming the exclusive formation of the 2-amino regioisomer [1].

Protocol B: Regioselective Synthesis of 3-substituted 2-imino-2,3-dihydrothiazoles (Kinetic Control)

Objective: Trapping the kinetic imino isomer using highly acidic media.

  • Preparation: In a 20 mL scintillation vial, combine the α -haloketone (1.0 mmol) and N-monosubstituted thiourea (1.0 mmol).

  • Acidic Solvent Addition: Add 6 mL of a pre-mixed 10M HCl-Ethanol solution (1:2 v/v ratio).

  • Heating: Stir magnetically at 80 °C for exactly 20 minutes. Do not exceed this time, as prolonged heating may lead to thermodynamic equilibration or degradation.

  • Workup: Cool rapidly in an ice bath. Evaporate the solvent under reduced pressure (avoiding high heat). Triturate the resulting crude residue with cold diethyl ether to precipitate the hydrochloride salt of the product.

  • Validation Checkpoint (IR & NMR): Derivatize a small sample with trifluoroacetic anhydride. Validation criteria: IR spectroscopy will show distinct Carbonyl (CO) stretching bands unique to the trifluoroacetate derivative of the 2-imino form. 1H NMR will show a significant upfield shift of the 5-H proton compared to the aromatic counterpart [1].

Visualizations: Pathways and Troubleshooting Logic

G Start α-Haloketone + Thioamide Intermediate Hydroxythiazoline Intermediate Start->Intermediate Nucleophilic Attack Neutral Neutral Solvent (EtOH / MeOH) Intermediate->Neutral Standard Dehydration Acidic Acidic Solvent (10M HCl-EtOH) Intermediate->Acidic Protonation Product1 2-(N-substituted amino)thiazole (Thermodynamic / Exclusive) Neutral->Product1 Acidic->Product1 Minor Product2 3-substituted 2-imino- 2,3-dihydrothiazole (Kinetic) Acidic->Product2

Mechanistic divergence of Hantzsch thiazole synthesis controlled by solvent acidity.

G Issue Regioselectivity Issue: Unexpected Isomer CheckSolvent Evaluate Solvent Polarity & pH Issue->CheckSolvent IsAcidic Is it a Hantzsch Synthesis in Acidic Media? CheckSolvent->IsAcidic IsCH Is it a Metal-Catalyzed C-H Arylation? CheckSolvent->IsCH Neutralize Switch to Neutral EtOH to favor 2-amino isomer IsAcidic->Neutralize Yes SwitchDMF Use DMF + K3PO4 to favor C5 over C2 arylation IsCH->SwitchDMF Yes

Troubleshooting decision tree for resolving thiazole regioselectivity issues.

References

  • Title: The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity Source: Journal of the Chemical Society, Perkin Transactions 1 (1987) URL: [Link]

  • Title: Regioselective Direct C–H Bond Heteroarylation of Thiazoles Enabled by an Iminopyridine-Based α-Diimine Nickel(II) Complex Evaluated by DFT Studies Source: The Journal of Organic Chemistry (ACS Publications, 2023) URL: [Link]

Optimization

Section 1: Diagnostic FAQs – Understanding the Oily Thiazole

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with a notorious bottleneck in medicinal chemistry: the purificat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with a notorious bottleneck in medicinal chemistry: the purification of thiazole derivatives. Five-membered heterocycles like thiazoles often exhibit poor physical properties during synthesis, frequently presenting as intractable, dark oils rather than crystalline solids[1].

This center is designed to move beyond basic textbook procedures. Here, we provide field-proven, causality-driven troubleshooting strategies to help you successfully isolate high-purity thiazole oils.

Q1: Why does my crude thiazole reaction mixture consistently yield a dark, viscous gum instead of a manageable liquid or solid? A1: The physical state of your crude product is an artifact of both the thiazole's inherent solubility and the reaction matrix. Thiazoles possess a highly polarizable sulfur atom and a basic nitrogen, making them excellent solvents for their own impurities. A dark, oily, or gummy crude product is common and often indicates the presence of polymeric materials or residual high-boiling solvents like N,N-dimethylformamide (DMF)[2]. Because thiazoles resist crystallization when contaminated, even a 5% polymeric impurity can depress the melting point enough to "oil out" the entire batch.

Q2: I am attempting silica gel chromatography on an oily thiazole (e.g., 5-pentyl-1,3-thiazole), but I am experiencing severe streaking and low mass recovery. How do I resolve this? A2: This is a classic acid-base interaction issue. The stationary phase (silica gel) is populated with acidic silanol groups (-Si-OH). Because thiazoles are basic heterocycles, your oily product irreversibly adsorbs to these acidic sites as it travels down the column, causing severe streaking and product loss[3]. The Fix: You must deactivate the silica gel. Adding a basic modifier like triethylamine (TEA) at 0.1% to 1% (v/v) to your eluent neutralizes the silanol protons, creating a deactivated surface that allows your basic thiazole to elute cleanly[3]. Alternatively, switching to neutral or basic alumina completely bypasses the silanol issue[3].

Q3: Can I bypass chromatography and use distillation for oily thiazole derivatives? A3: Yes, but with strict thermal controls. While the core thiazole ring is generally stable, substituted derivatives can undergo thermal decomposition upon prolonged heating[3]. If you attempt atmospheric distillation, the high temperatures will likely generate new impurities. You must perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize the risk of thermal degradation[3].

Q4: My thiazole oil is highly viscous and greasy, making column loading impossible. Are there alternative liquid-phase purifications? A4: Yes. For particularly greasy, non-polar thiazole oils, you can exploit differential solubility. Dissolve the crude viscous oil in a polar aprotic solvent like acetonitrile, and serially extract it with a non-polar solvent like hexane[4]. Alternatively, because thiazoles are basic, you can force purification by acidifying the oil to form a salt (e.g., HCl salt), crystallizing the intermediate salt, and then neutralizing it to recover the pure free-base oil[4].

Section 2: Workflow & Decision Logic

To determine the most effective purification route for your specific thiazole oil, follow the decision logic mapped below.

G Start Crude Thiazole Oil CheckThermal Thermally Stable (< 150°C BP at high vac)? Start->CheckThermal Distillation Fractional Vacuum Distillation CheckThermal->Distillation Yes CheckPolarity Contains highly polar polymeric impurities? CheckThermal->CheckPolarity No / Decomposes LLE Liquid-Liquid Extraction (Wash out DMF/Salts) CheckPolarity->LLE Yes (Dark/Gummy) Chromatography Silica Gel Chromatography (w/ 0.1-1% TEA modifier) CheckPolarity->Chromatography No LLE->Chromatography Pre-purified oil Salt Salt Formation (HCl/Ether) -> Crystallize Chromatography->Salt Still oily, need solid

Decision logic for selecting the optimal purification route for crude thiazole oils.

Section 3: Quantitative Troubleshooting Data

Table 1: Troubleshooting Matrix for Oily Thiazole Purification

SymptomRoot CauseInterventionExpected Outcome (Validation)
Dark, gummy crude oil Polymeric byproducts or residual DMF[2].Repeated aqueous washing during Liquid-Liquid Extraction (LLE)[2].Oil transitions from opaque black to translucent amber/yellow.
Severe TLC streaking Basic thiazole nitrogen binding to acidic silica[3].Add 0.1–1% Triethylamine (TEA) to the eluent[3].TLC spots become tight and circular; Rf​ shifts to 0.2–0.4[3].
Product degradation Thermal decomposition during distillation[3].Switch to high-vacuum fractional distillation[3].Distillate is colorless; GC-MS confirms absence of breakdown peaks.
Co-eluting impurities Impurity polarity matches the thiazole product[3].Optimize eluent ratio (e.g., Hexane/EtOAc) or switch to Alumina[3].Baseline separation achieved on TLC prior to column loading.

Table 2: Optimized Solvent Systems for Thiazole Chromatography

Eluent SystemModifierTarget Impurity ProfileIdeal Rf​ Range
Hexane / Ethyl Acetate (7:3)NoneNon-polar byproducts, unreacted starting materials0.2 - 0.4[3]
Hexane / Ethyl Acetate (1:1)1% TEABasic impurities, prevention of silica streaking0.2 - 0.4[3]
Acetonitrile / Hexane (Biphasic)NoneHighly greasy, non-polar polymeric oilsN/A (LLE extraction)[4]

Section 4: Self-Validating Experimental Protocols

Protocol A: Telescoped Liquid-Liquid Extraction (LLE) & Salt Formation

Use this protocol when handling highly viscous, greasy thiazole oils that cannot be directly loaded onto a chromatography column[4].

  • Solubilization: Dissolve 10 g of the crude viscous thiazole oil in 50 mL of ethyl acetate.

    • Causality: Ethyl acetate acts as an excellent carrier solvent that readily drops out highly polar polymeric impurities.

  • Aqueous Washing: Wash the organic layer with 3 x 50 mL of distilled water, followed by 1 x 50 mL of brine.

    • Causality: Repeated water washes effectively strip out residual high-boiling solvents like DMF, which prevent the oil from solidifying[2].

    • Self-Validation Step: Spot the final aqueous wash on a TLC plate under UV light. If no UV-active spots are visible, the extraction of water-soluble impurities is complete.

  • Salt Precipitation (Optional for Solidification): If the product remains a stubborn oil, dissolve it in diethyl ether and bubble anhydrous HCl gas (or add 2M HCl in ether) dropwise at 0°C.

    • Causality: Forming the hydrochloride salt alters the physical properties, often forcing a stubborn oil to crash out as a crystalline solid[4].

    • Self-Validation Step: A white/off-white precipitate should form immediately. Filter and wash with cold ether.

  • Free-Base Regeneration: Suspend the pure salt in water, basify with saturated NaHCO3​ to pH 8-9, and extract with dichloromethane. Evaporate the solvent to yield the highly purified free-base thiazole oil.

Protocol B: Deactivated Silica Gel Chromatography

Use this protocol to prevent product loss and streaking when purifying basic thiazole oils[3].

  • Eluent Preparation: Prepare a solvent system of Hexane and Ethyl Acetate (e.g., 7:3 ratio) and add 1% (v/v) Triethylamine (TEA)[3].

  • Slurry Packing: Pack the column with silica gel (25-50 g per 1 g of crude product) as a slurry using the TEA-modified eluent[5].

    • Causality: Pre-flushing the column with the TEA modifier neutralizes the acidic silanol groups before the product is introduced, preventing irreversible adsorption[3].

  • Sample Loading: Dissolve the crude thiazole oil in a minimal amount of the eluent and load it evenly onto the column[5].

  • Elution: Run the column, collecting fractions in separate tubes.

    • Self-Validation Step: Monitor fractions via TLC. The deactivated silica should yield tight, non-streaking spots. Combine fractions containing the pure product and remove the solvent via rotary evaporation[3].

Section 5: Mechanistic Insights into Chromatography

Understanding the molecular interactions during chromatography is critical for troubleshooting. The diagram below illustrates how silica deactivation prevents the loss of your oily thiazole product.

G Silica Acidic Silica Gel (-Si-OH) Deactivated Deactivated Silica (-Si-O⁻ HN⁺Et3) Silica->Deactivated Pre-flush with TEA TEA Triethylamine (TEA) Modifier (0.1-1%) TEA->Deactivated Elution Clean Elution (No Streaking) Deactivated->Elution Load Product Thiazole Basic Thiazole Oil (Product) Thiazole->Elution

Mechanistic workflow of silica gel deactivation to prevent basic thiazole streaking.

References

  • "What is a best way to purify a viscous organic liquid product other than column chromatography?" ResearchGate, Mar. 2015.[Link]

  • "The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives." PMC - National Institutes of Health, Jan. 2025.[Link]

Sources

Troubleshooting

Technical Support Center: 2,4-Dipropylthiazole Stability, Degradation Pathways, and Troubleshooting

Welcome to the Application Support Center for 2,4-Dipropylthiazole (2,4-DPZ) . As a 2,4-disubstituted thiazole[1], this compound is frequently utilized as a critical building block in medicinal chemistry and a key volati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for 2,4-Dipropylthiazole (2,4-DPZ) . As a 2,4-disubstituted thiazole[1], this compound is frequently utilized as a critical building block in medicinal chemistry and a key volatile in flavor profiling[2]. However, its heterocyclic core and aliphatic side chains present unique stability challenges during formulation and storage.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to establish robust stability-indicating methods.

Part 1: Fundamental Stability & Degradation Mechanisms (FAQ)

Q1: What are the primary degradation pathways for 2,4-Dipropylthiazole under standard stress conditions? A1: Under the stress conditions outlined in ICH Q1A(R2), 2,4-DPZ primarily undergoes oxidative and photolytic degradation[3]. The electron-rich nature of the thiazole ring makes the sulfur atom highly susceptible to electrophilic attack, leading to S-oxidation (forming sulfoxides and sulfones). Additionally, the nitrogen atom can undergo N-oxidation. Photolytic stress often triggers radical-mediated fragmentation of the propyl side chains at the benzylic-equivalent position, or in severe cases, thiazole ring cleavage.

Pathways DPZ 2,4-Dipropylthiazole Oxidation Oxidative Stress DPZ->Oxidation Photolysis Photolytic Stress DPZ->Photolysis Hydrolysis Extreme Hydrolysis DPZ->Hydrolysis SOx S-Oxidation / N-Oxidation Oxidation->SOx Electrophilic Attack RingOpen Thiazole Ring Cleavage Photolysis->RingOpen Rearrangement SideChain Propyl Chain Fragmentation Photolysis->SideChain Radical Mechanism Hydrolysis->RingOpen Nucleophilic Attack

Caption: Postulated degradation pathways of 2,4-Dipropylthiazole under ICH stress conditions.

Q2: How does oxidative stress specifically affect the 2,4-DPZ molecule, and how can we mitigate it? A2: The causality of oxidative degradation depends heavily on the stressor. Peroxide-based oxidation (e.g., H₂O₂) generates hydroxyl radicals that directly attack the nucleophilic sulfur and nitrogen centers of the thiazole ring. Conversely, radical initiators like AIBN produce carbon-centered radicals that abstract hydrogen atoms from the propyl chains, initiating chain reactions and fragmentation[4]. To mitigate this during formulation, the addition of chain-breaking antioxidants (e.g., BHT) is recommended over oxygen scavengers, as the primary vulnerability lies in radical propagation along the alkyl chains.

Q3: Is 2,4-DPZ susceptible to hydrolytic cleavage? A3: Thiazoles possess high aromatic resonance energy, making them significantly more stable to mild hydrolysis than their oxazole counterparts. However, under extreme pH conditions (e.g., 1M NaOH or 1M HCl at 80°C), nucleophilic attack at the C2 position can disrupt the aromatic system, leading to ring opening[5].

Part 2: Troubleshooting Analytical Challenges

Issue 1: Poor mass balance (<90%) during forced degradation studies.

  • Root Cause: Traditional HPLC-UV/PDA methods rely on the chromophore of the intact thiazole ring. When 2,4-DPZ undergoes photolytic ring cleavage or severe side-chain fragmentation, the resulting aliphatic degradants lack sufficient UV absorbance, leading to an apparent loss of mass balance[3].

  • Solution: Implement an orthogonal detection strategy. Coupling Liquid Chromatography with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) ensures that non-UV active aliphatic fragments are quantified[6].

Issue 2: Unidentified secondary peaks appearing during accelerated stability testing.

  • Root Cause: Secondary degradation occurs when primary degradants (e.g., 2,4-DPZ sulfoxide) are over-stressed and degrade further into secondary products. This violates the goal of forced degradation, which is to identify primary degradation pathways.

  • Solution: Optimize the stress exposure time to target a strict 5–20% degradation window[3]. If degradation exceeds 20%, reduce the stressor concentration or exposure time.

Quantitative Data Summary for 2,4-DPZ Forced Degradation
Stress ConditionReagent / EnvironmentTemp / TimeTarget Degradation (%)Major Anticipated Degradants
Acidic Hydrolysis 0.1 M - 1.0 M HCl60°C for 24-48h5 - 15%Ring-opened aliphatic amines
Basic Hydrolysis 0.1 M - 1.0 M NaOH60°C for 24-48h5 - 10%Carboxylic acid derivatives
Oxidation (Peroxide) 3% - 10% H₂O₂Ambient for 24h10 - 20%2,4-DPZ Sulfoxide, N-oxide
Oxidation (Radical) AIBN (Catalytic)40°C for 24h5 - 15%Propyl chain fragments
Photolysis UV/Vis Light (ICH Q1B)1.2M lux hours10 - 20%Ring cleavage products
Thermal (Dry Heat) Solid State80°C for 7 days< 5%Minimal (Highly stable)

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity, the following protocol incorporates a self-validating "quench-and-recover" system. By neutralizing stressors immediately before analysis, we arrest degradation, ensuring that the observed impurity profile accurately reflects the stress period and is not an artifact of the sample preparation process.

Execution of a Stability-Indicating Forced Degradation Study for 2,4-DPZ

Step 1: API Stock Preparation Dissolve 2,4-DPZ in an inert, LC-MS compatible diluent (e.g., Acetonitrile/Water 50:50) to a final concentration of 1.0 mg/mL.

  • Causality: A high starting concentration ensures that minor degradants (forming at 0.1-1.0% relative area) remain above the limit of quantitation (LOQ) during downstream analysis.

Step 2: Stress Application Aliquot the stock solution into separate inert glass vials. Apply specific stressors (e.g., 3% H₂O₂ for oxidation, 0.1 M HCl for acidic hydrolysis) as outlined in the quantitative table above.

  • Causality: Using separate vials prevents cross-reactivity between stressors and allows for precise kinetic tracking of individual degradation pathways.

Step 3: Neutralization & Quenching (The Self-Validating Step) After the designated stress period (e.g., 24 hours), immediately neutralize acid/base samples with equimolar counter-reagents. Quench oxidative samples with sodium metabisulfite.

  • Causality: Failing to quench the reaction means the API will continue to degrade while sitting in the autosampler queue. Quenching locks the chemical state, validating that the analytical readout perfectly matches the intended stress duration[3].

Step 4: Orthogonal Analysis & Mass Balance Calculation Analyze the quenched samples using HPLC coupled with both a Photodiode Array (PDA) and a Mass Spectrometer (MS). Calculate the mass balance by summing the peak areas of the remaining API and all degradants (adjusted for relative response factors).

  • Causality: A mass balance between 95-105% self-validates the method, proving that no degradants are "hiding" on the column or escaping as undetected volatiles.

Workflow Start API Stock Preparation Stress Apply Stress (ICH Guidelines) Start->Stress Quench Neutralization & Quenching Stress->Quench Analysis LC-MS / PDA Analysis Quench->Analysis Validate Mass Balance Calculation Analysis->Validate

Caption: Self-validating forced degradation workflow for stability-indicating method development.

References

  • CAS Common Chemistry. "2,4-Dipropylthiazole (CAS RN: 41981-74-2)." American Chemical Society. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 588182, 2,4-Dipropylthiazole." PubChem. Available at:[Link]

  • Blessy, M., et al. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, vol. 4, no. 3, 2014, pp. 159-165. Available at:[Link]

  • Clinical Trials Arena. "Forced degradation studies: A critical lens into pharmaceutical stability." Clinical Trials Arena, 2025. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of 2,4-Dipropylthiazole vs. 2,4-Dimethylthiazole: Synthesis, Physicochemical Profiling, and Application Dynamics

Alkyl-substituted thiazoles are cornerstone heterocycles in both flavor chemistry—often arising naturally via Maillard reactions—and pharmaceutical development. As a Senior Application Scientist, selecting the appropriat...

Author: BenchChem Technical Support Team. Date: March 2026

Alkyl-substituted thiazoles are cornerstone heterocycles in both flavor chemistry—often arising naturally via Maillard reactions—and pharmaceutical development. As a Senior Application Scientist, selecting the appropriate thiazole derivative requires a deep understanding of how aliphatic chain length dictates volatility, receptor binding affinity, and synthetic viability. This guide provides an objective, data-driven comparison between 2,4-dimethylthiazole and its heavier analog, 2,4-dipropylthiazole.

Physicochemical Profiling and Organoleptic Impact

The structural shift from methyl to propyl substituents on the 2- and 4-positions of the thiazole ring fundamentally alters the molecule's partition coefficient (LogP) and vapor pressure.

2,4-Dimethylthiazole exhibits a LogP of approximately 1.8 [1], making it a highly volatile compound that imparts immediate "top note" aromas characterized as coffee, beefy, and roasted barley [2]. In contrast, 2,4-dipropylthiazole possesses a significantly higher predicted LogP of 3.3 [3]. This increased lipophilicity reduces its volatility, shifting its sensory profile toward heavier, more retained base notes. This makes the dipropyl derivative highly valuable for lipid-rich matrices where prolonged flavor release or extended pharmacological half-life is desired.

Table 1: Quantitative Comparison of Physicochemical Properties

Property2,4-Dimethylthiazole2,4-Dipropylthiazole
CAS Number 541-58-241981-74-2
Molecular Weight 113.18 g/mol 169.29 g/mol
LogP (Predicted) 1.83.3
Boiling Point 144–146 °C> 200 °C (Estimated)
Sensory Profile Coffee, beefy, roasted barleyHeavier, fatty, roasted base notes
Primary Application High-impact top-note flavorantLipid-soluble base-note flavorant
Synthetic Methodologies: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the gold standard for constructing 2,4-disubstituted thiazoles. Historically, 2,4-dimethylthiazole was prepared using hazardous reagents like phosphorus pentasulfide and chloroacetone [4]. Modern, high-yield protocols instead utilize the direct condensation of a thioamide with an α -haloketone in a polar aprotic solvent [5].

Hantzsch A Thioamide (Nucleophile) C Nucleophilic Attack (S-alkylation) A->C B alpha-Haloketone (Electrophile) B->C D Hydroxythiazoline Intermediate C->D E Dehydration (-H2O) D->E F 2,4-Disubstituted Thiazole E->F

Fig 1. Mechanistic pathway of the Hantzsch synthesis for 2,4-disubstituted thiazoles.

Protocol: Optimized Synthesis of 2,4-Disubstituted Thiazoles

Objective: To synthesize 2,4-dimethylthiazole and 2,4-dipropylthiazole via targeted thioamide condensation.

Causality Focus : We utilize N,N-Dimethylformamide (DMF) as a polar aprotic solvent. Unlike protic solvents, DMF does not solvate the nucleophilic sulfur atom of the thioamide via hydrogen bonding. This maximizes the sulfur's nucleophilicity, drastically accelerating the initial S -alkylation step at a mild 60 °C and preventing unwanted side reactions.

  • Reagent Preparation : In a 20 mL pressure tube, dissolve 10 mmol of the thioamide (use thioacetamide for the dimethyl derivative; thiobutyramide for the dipropyl derivative) and 10 mmol of the α -haloketone (bromoacetone or 1-bromo-2-pentanone, respectively) in 5 mL of anhydrous DMF.

  • Thermal Condensation : Seal the tube and heat in an oil bath at 60 °C for 1 hour.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The disappearance of the UV-active α -haloketone spot and the emergence of a lower- Rf​ spot confirms the formation of the intermediate and subsequent dehydration to the thiazole.

  • Quenching : Cool the mixture to room temperature and dilute with 15 mL of saturated aqueous ammonium chloride ( NH4​Cl ).

    • Causality: The mildly acidic NH4​Cl quenches unreacted basic species without protonating the newly formed thiazole (which has a pKa of ~3.4), ensuring the product remains in its neutral, lipophilic state for efficient extraction.

  • Extraction and Purification : Extract the aqueous layer with ethyl acetate ( 3×15 mL). Combine the organic layers, dry over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to afford the pure thiazole.

Chromatographic and Sensory Validation

To objectively compare the performance of these two compounds in flavor formulations, Gas Chromatography-Olfactometry (GC-O) is employed.

GCO A Sample Injection (Thiazole Extract) B Capillary GC Column (Separation) A->B C Effluent Splitter (1:1 Ratio) B->C D Flame Ionization Detector (Quantitative) C->D E Olfactory Sniffing Port (Qualitative) C->E F Correlated Aromagram (Peak vs. Odor) D->F E->F

Fig 2. Gas Chromatography-Olfactometry (GC-O) workflow for sensory evaluation.

Protocol: GC-O Sensory Thresholding

Objective: To map the odor impact and retention behavior of the synthesized thiazoles.

  • Sample Preparation : Prepare 100 ppm solutions of both 2,4-dimethylthiazole and 2,4-dipropylthiazole in a highly volatile, odorless solvent (e.g., dichloromethane).

  • Injection & Separation : Inject 1 μ L into a GC equipped with a non-polar capillary column (e.g., DB-5). Program the oven from 40 °C to 250 °C at a ramp rate of 10 °C/min.

    • Causality: The non-polar column separates compounds strictly by boiling point and lipophilicity. The dipropyl derivative will elute significantly later due to its higher LogP (3.3) and molecular weight, accurately simulating its delayed release in a physical product matrix.

  • Effluent Splitting : Route the column effluent through a 1:1 splitter, directing half the flow to a Flame Ionization Detector (FID) and the other half to a heated sniffing port.

  • Aromagram Generation : The human assessor records the onset, duration, and descriptor of the odor at the sniffing port.

    • Self-Validation: The simultaneous generation of an FID peak and an olfactory response ensures that the perceived aroma is directly caused by the eluting thiazole, eliminating false positives from background solvent contamination or system carryover.

References
  • PubChem - 2,4-Dimethylthiazole | C5H7NS | CID 10934. National Center for Biotechnology Information. Available at:[Link]

  • PubChem - 2,4-Dipropylthiazole | C9H15NS | CID 588182. National Center for Biotechnology Information. Available at:[Link]

  • FooDB - Showing Compound 2,4-Dimethylthiazole (FDB010961). The Food Database. Available at:[Link]

  • Organic Syntheses - 2,4-Dimethylthiazole. Organic Syntheses, Coll. Vol. 3, p.332 (1955). Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2,4-Dipropylthiazole

I. Understanding the Compound: 2,4-Dipropylthiazole Profile A thorough understanding of a chemical's properties is fundamental to its safe handling and disposal.

Author: BenchChem Technical Support Team. Date: March 2026

I. Understanding the Compound: 2,4-Dipropylthiazole Profile

A thorough understanding of a chemical's properties is fundamental to its safe handling and disposal.

  • Chemical Identity: 2,4-dipropylthiazole is a heterocyclic compound containing a thiazole ring substituted with two propyl groups.[4][5][6]

  • CAS Number: 41981-74-2[4][5][6]

  • Molecular Formula: C9H15NS[4][6]

  • Predicted Properties: While experimental data is limited, related thiazole compounds can be flammable liquids and may cause respiratory, skin, and eye irritation.[7][8] It is prudent to handle 2,4-dipropylthiazole with the assumption that it may possess similar hazards.

PropertyDataSource
CAS Number 41981-74-2[PubChem[4], CAS Common Chemistry[5]]
Molecular Formula C9H15NS[PubChem[4], GSRS[6]]
IUPAC Name 2,4-dipropyl-1,3-thiazole[PubChem[4]]
II. The Disposal Decision Workflow: A Step-by-Step Guide

The following workflow provides a logical sequence for the safe disposal of 2,4-dipropylthiazole.

Caption: Disposal workflow for 2,4-dipropylthiazole.

III. Detailed Disposal Protocol

A. Hazard Identification and Waste Classification

Given the lack of a specific SDS, treat 2,4-dipropylthiazole as a hazardous waste.[9] Based on the properties of similar thiazole compounds, it should be provisionally classified as a flammable liquid and an irritant.[7] All materials contaminated with 2,4-dipropylthiazole, such as pipette tips, gloves, and absorbent materials, must also be treated as hazardous waste.[9]

B. Personal Protective Equipment (PPE)

When handling 2,4-dipropylthiazole for disposal, the following PPE is mandatory to minimize exposure:[10]

  • Eye Protection: Chemical safety goggles or a face shield.[11][12]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.[11]

C. Waste Collection and Storage

Proper collection and storage are critical to prevent accidents and ensure compliance.[13][14]

  • Container Selection: Use a designated, leak-proof container made of a material compatible with 2,4-dipropylthiazole. The original container is often the best choice for waste storage.[9]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2,4-dipropylthiazole," and the associated hazards (e.g., "Flammable," "Irritant").[13]

  • Segregation: Store the 2,4-dipropylthiazole waste separately from incompatible materials, particularly strong oxidizing agents and strong acids, to prevent dangerous chemical reactions.[12][13]

  • Storage Area: Keep the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage, away from heat sources and ignition points.[7][8][14]

D. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area.[7]

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.[7] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and place it in the designated hazardous waste container.[7][12]

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.[9]

E. Final Disposal Method

Do not dispose of 2,4-dipropylthiazole down the drain or in regular trash. [12][15] This is crucial to protect aquatic life and prevent contamination of the water supply.

The recommended method for the final disposal of 2,4-dipropylthiazole is incineration by a licensed hazardous waste disposal company.[13] This method ensures the complete destruction of the chemical in a controlled environment.[13] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of chemical waste.

IV. Regulatory Compliance

All chemical waste disposal activities are governed by local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[2][3] It is imperative to adhere to your institution's specific chemical hygiene plan, which is designed to be in compliance with these regulations.[2]

V. Conclusion: A Commitment to Safety

The proper disposal of 2,4-dipropylthiazole is a critical responsibility for all laboratory personnel. By following this guide, you contribute to a safer working environment and the protection of our ecosystem. Always prioritize caution, especially when detailed hazard information is unavailable, and consult with your institution's EHS professionals for any specific questions or concerns.

References

  • Chemical Waste Management for Laboratories. (n.d.).
  • PubChem. (n.d.). 2,4-Dipropylthiazole. National Institutes of Health.
  • CAS Common Chemistry. (n.d.). 2,4-Dipropylthiazole. American Chemical Society.
  • NIOSH. (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention.
  • GSRS. (n.d.). 2,4-DIPROPYLTHIAZOLE.
  • PubChem. (n.d.). 2,4-Dimethyl-5-propylthiazole. National Institutes of Health.
  • Nufarm Americas Inc. (2011). Solution Water Soluble.
  • Safety Data Sheet. (n.d.).
  • Environmental Marketing Services. (2025, August 18). Effective Chemical Waste Disposal Strategies.
  • PubChemLite. (n.d.). 2,4-dipropylthiazole (C9H15NS).
  • International Association of Fire Chiefs. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • Inxight Drugs. (n.d.). 2,4-DIPROPYLTHIAZOLE. National Center for Advancing Translational Sciences.
  • Labelmaster. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
  • PubChemLite. (n.d.). 2,4-diethyl-5-propylthiazole (C10H17NS).
  • Apollo Scientific. (2023, July 4). 2-Isopropyl-4-methylthiazole Safety Data Sheet.
  • PubChem. (n.d.). 2,4-Diphenylthiazole. National Institutes of Health.
  • FooDB. (2010, April 8). Showing Compound 2,4-Dipropylthiazole (FDB019794).
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Centers for Disease Control and Prevention.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Water Corporation. (n.d.). Laboratory chemical waste.
  • 2,4-D / LV4 SAFETY DATA SHEET. (n.d.).
  • Aurochemicals. (2022, November 21). 2-ISOPROPYL-4-METHYL THIAZOLE (PEACH THIAZOLE) 1% in ETOH, Natural- SDS.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
  • PhytoTech Labs. (n.d.). SAFETY DATA SHEET.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • EHS. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Compliancy Group. (2024, January 11). What Are OSHA Biohazard Waste Disposal Guidelines?

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